4-Thiophen-2-ylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWJMSQCFYNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393697 | |
| Record name | 4-Thiophen-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29886-65-5 | |
| Record name | 4-Thiophen-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-(Methylthio)phenyl)-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Thiophen-2-ylphenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 4-Thiophen-2-ylphenol
This compound is a heterocyclic biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, which marries a phenol ring with a thiophene moiety, offers a unique combination of properties. The phenol group provides a crucial site for hydrogen bonding and further chemical modification, while the thiophene ring, a well-known bioisostere of benzene, can enhance metabolic stability and modulate electronic properties. This strategic combination makes this compound a valuable scaffold for the design of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its synthesis and characterization, grounded in established scientific principles and practical laboratory experience.
Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling: A Method of Choice
The construction of the C-C bond between the phenyl and thiophene rings is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is renowned for its versatility, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[4][5]
Mechanistic Underpinnings: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (e.g., 4-bromophenol or 4-iodophenol), forming a Pd(II) complex.[1][6]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (thiophene-2-boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[1][3][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple and are eliminated, regenerating the catalytically active Pd(0) species.[1][2][6]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent system.
Experimental Protocol: A Validated Step-by-Step Workflow
This protocol provides a reliable method for the synthesis of this compound.
Core Reactants & Reagents:
-
4-Bromophenol or 4-Iodophenol
-
Thiophene-2-boronic acid
-
Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2]
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃)) if using a ligandless palladium source
-
An inorganic base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))[7]
-
A suitable solvent system (e.g., Toluene/Water, Dioxane/Water[2])
Visualizing the Workflow:
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Thiophen-2-ylphenol
Introduction
4-Thiophen-2-ylphenol (CAS No. 29886-65-5) is a bi-aromatic compound featuring a phenol ring linked to a thiophene moiety.[1][2][3] This structural motif is of significant interest in medicinal chemistry and materials science. The phenol group can participate in hydrogen bonding and act as a proton donor, while the thiophene ring, a sulfur-containing heterocycle, is a common building block in pharmaceuticals.[4] The electronic properties of the thiophene ring and its potential for metabolic activation make a thorough understanding of the physicochemical properties of this compound essential for its development in any research or commercial application.
This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who require a robust characterization of this molecule.
Molecular Identity and Structure
A foundational aspect of any chemical characterization is the confirmation of the molecule's identity.
| Identifier | Value | Source |
| CAS Number | 29886-65-5 | [1][2] |
| Molecular Formula | C₁₀H₈OS | [1][5] |
| Molecular Weight | 176.23 g/mol | [2][5] |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)O | [5] |
| InChIKey | RUZWJMSQCFYNAM-UHFFFAOYSA-N | [5] |
Acid-Base Properties: pKa
The acidity of the phenolic hydroxyl group is a critical parameter influencing solubility, lipophilicity, and biological activity.
-
Predicted pKa: 9.47 ± 0.13[5]
This predicted value suggests that this compound is a weak acid, similar to phenol itself. At physiological pH (7.4), the compound will exist predominantly in its neutral, protonated form.
Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry
This method is based on the principle that the ionized (phenolate) and neutral forms of the molecule will have different UV-Vis absorption spectra.
Rationale: By measuring the absorbance at a wavelength where the difference between the two forms is maximal across a range of pH values, one can determine the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the pKa.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the predicted pKa (e.g., pH 7.5 to 11.5).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: For each pH buffer, prepare a sample by adding a small aliquot of the stock solution to the buffer to achieve a final concentration in the range of 10-50 µM. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid altering the buffer's pH.
-
Spectral Acquisition:
-
Acquire the full UV-Vis spectrum (e.g., 200-400 nm) for the samples at the lowest and highest pH values to determine the wavelength of maximum difference (λ_max_diff).
-
Measure the absorbance of each sample at λ_max_diff.
-
-
Data Analysis: Plot the absorbance at λ_max_diff against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.
Figure 1: Workflow for pKa determination via UV-Vis spectrophotometry.
Lipophilicity: Partition Coefficient (LogP)
Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient between n-octanol and water (LogP).
Experimental Protocol for LogP Determination via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The shake-flask method is the traditional approach for LogP determination, but it can be resource-intensive.[6] RP-HPLC offers a rapid and reliable alternative by correlating a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[6][7][8]
Rationale: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with compounds of known LogP values, a linear relationship between retention time and LogP can be established.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare solutions of 5-7 commercially available compounds with known LogP values spanning a range that is expected to include this compound (e.g., LogP 1 to 5).
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound absorbs.
-
-
Data Acquisition:
-
Inject the standards and the sample, recording the retention time (t_R) for each.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Plot the log(k') of the standards against their known LogP values.
-
Perform a linear regression on the calibration curve.
-
Use the equation of the line and the log(k') of this compound to calculate its LogP.
-
Figure 2: Workflow for LogP determination via RP-HPLC.
Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Experimental Protocol for Thermodynamic Solubility Determination via the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Rationale: An excess of the solid compound is equilibrated with a solvent (e.g., water or a buffer) for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4) and organic solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and confirmation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
A singlet for the phenolic -OH proton.
-
A series of doublets and triplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenol and thiophene rings.
Expected ¹³C NMR Features:
-
Signals in the aromatic region (approx. 110-160 ppm) for the 10 carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10][11]
Expected IR Absorption Bands:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹.
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band around 1200-1260 cm⁻¹.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[12] The conjugated system of the phenol and thiophene rings is expected to result in strong UV absorbance. The λ_max will be influenced by the solvent polarity.
Thermal Properties: Melting and Boiling Points
While no experimental data for the melting and boiling points of this compound were found, the related isomer, 2-(2-Thienyl)phenol, has a reported melting point of 41-42°C.[13]
Experimental Protocol for Melting Point Determination
Method: Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and seal it.
-
Instrumental Setup: Place the sample pan and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Safety and Toxicological Considerations
The thiophene ring is considered a "structural alert" in toxicology, as it can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive metabolites.[4][14]
Metabolic Activation Pathways: The primary routes of thiophene bioactivation are S-oxidation to form a reactive thiophene-S-oxide and epoxidation of the thiophene ring.[4][15][16] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[17]
-
S-oxidation: This pathway has an energy barrier of approximately 14.75 kcal/mol.[15][16]
-
Epoxidation: This is often the more thermodynamically and kinetically favorable pathway, with a lower energy barrier (approx. 13.23 kcal/mol) and a more exothermic reaction.[15][16]
It is important to note that the presence of a thiophene ring does not automatically confer toxicity.[4][14] The overall metabolic profile, including the presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms, plays a crucial role.[4]
Figure 3: Potential metabolic activation pathways of the thiophene moiety.
Handling Precautions: Given the potential for metabolic activation and the general hazards associated with phenolic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While some predicted data exists, a full experimental evaluation is necessary for any substantive research or development program. The detailed protocols provided herein offer a robust starting point for scientists to generate the high-quality data required to assess the potential of this molecule in drug discovery and other applications. A thorough investigation of its metabolic stability and potential for reactive metabolite formation is strongly recommended in any future studies.
References
- 1. scbt.com [scbt.com]
- 2. 4-(2-THIENYL)PHENOL | 29886-65-5 [chemicalbook.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. lehigh.edu [lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. 2 (2-THIENYL) PHENOL | 106584-13-8 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. femaflavor.org [femaflavor.org]
4-Thiophen-2-ylphenol CAS number 29886-65-5
An In-Depth Technical Guide to 4-Thiophen-2-ylphenol (CAS: 29886-65-5): A Keystone Scaffold for Drug Discovery
Introduction and Strategic Overview
This compound stands as a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and drug development. Comprising a phenol ring directly linked to a thiophene moiety, this molecule merges the structural alerts of two highly significant pharmacophores. Thiophene rings are frequently employed as bioisosteres for benzene rings, offering a similar size and aromaticity but with distinct electronic properties and metabolic profiles that can be strategically exploited to enhance potency, selectivity, or pharmacokinetic parameters.[1][2] The phenolic hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor point for synthetic elaboration.
This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its characterization, and its strategic importance as a foundational scaffold for generating novel therapeutic agents. The information herein is designed to empower researchers to effectively utilize this valuable building block in their discovery programs.
Core Physicochemical & Structural Properties
The utility of this compound in a research context is fundamentally governed by its chemical and physical properties. A precise understanding of these characteristics is essential for designing synthetic routes, developing analytical methods, and interpreting biological data.
| Property | Value / Description | Source(s) |
| CAS Number | 29886-65-5 | [3][4][5][6] |
| IUPAC Name | 4-(Thiophen-2-yl)phenol | [4] |
| Synonyms | 4-(2-Thienyl)phenol, BM455 | [4][7] |
| Molecular Formula | C₁₀H₈OS | [3][4][5] |
| Molecular Weight | 176.23 g/mol | [3][5][6] |
| SMILES | OC1=CC=C(C2=CC=CS2)C=C1 | [5] |
| Predicted pKa | 9.47 ± 0.13 | [8] |
| Appearance | Typically an off-white to yellow or brown solid. | N/A |
The molecule's architecture features a planar, electron-rich thiophene ring coupled to a phenol system. The sulfur heteroatom in the thiophene ring influences the electronic distribution and can engage in specific interactions with protein targets, distinguishing it from a simple biphenyl structure. The acidic proton of the phenol group (predicted pKa ≈ 9.47) is a key site for receptor binding and a reactive center for derivatization.[8]
Synthesis and Characterization: A Validated Workflow
The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a preferred method due to the commercial availability of the necessary building blocks and the robustness of the reaction.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves a Suzuki coupling between a protected phenol (as a boronic acid or ester) and a halogenated thiophene. Using a protected phenol, such as 4-methoxyphenylboronic acid, is a critical choice. This strategy prevents the acidic phenolic proton from interfering with the basic conditions of the coupling reaction and avoids potential side reactions. The subsequent demethylation step is a standard and high-yielding transformation to unmask the desired phenol. This two-step approach ensures a clean conversion and simplifies purification.
Caption: A validated two-step workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)thiophene
-
To a 250 mL round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 2-bromothiophene (1.05 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under the inert atmosphere.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Demethylation)
-
Dissolve the crude 2-(4-methoxyphenyl)thiophene from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 eq, typically 1M in DCM) dropwise via a syringe. Caution: BBr₃ is highly corrosive and reacts violently with water.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be rigorously confirmed. Spectroscopic data provides a definitive fingerprint of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet for the phenolic -OH proton (typically δ 5.0-9.0 ppm, solvent dependent). Multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on both the phenol and thiophene rings. |
| ¹³C NMR | Signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be downfield (around δ 155 ppm), while the carbon at the junction of the two rings will also be distinct. |
| FT-IR | A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch). Aromatic C-H stretching just above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. A C-O stretching band around 1200 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) confirming the molecular weight of 176.23. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₀H₈OS.[3] |
Strategic Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold. Thiophene-containing compounds are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][9][10][11] this compound serves as an ideal starting point for exploring these activities through systematic structural modification.
The phenolic hydroxyl and the C5 position of the thiophene ring are primary sites for derivatization, allowing chemists to append various functional groups to probe structure-activity relationships (SAR) and optimize ligand-target interactions. For example, novel 4-amino-2-(thio)phenol derivatives have been synthesized and identified as potent protein kinase and angiogenesis inhibitors.[12] This demonstrates the potential of the core phenol scaffold in developing targeted cancer therapies.
References
- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 29886-65-5|4-(Thiophen-2-yl)phenol|BLD Pharm [bldpharm.com]
- 6. CAS 29886-65-5 | 6H01-1-0K | MDL MFCD06797407 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 10. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalwjarr.com [journalwjarr.com]
- 12. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Thiophen-2-ylphenol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry and material science, the structural elucidation of novel compounds is the bedrock of innovation. 4-Thiophen-2-ylphenol, a bi-aromatic structure featuring a phenol ring linked to a thiophene moiety, represents a class of compounds with significant potential due to the versatile chemical properties of its constituent parts. The thiophene ring is a well-known bioisostere for benzene, often used to modulate physicochemical properties, while the phenolic hydroxyl group provides a key site for hydrogen bonding and further chemical modification.
Unambiguous confirmation of the molecular structure of this compound is paramount for its application in any research or development pipeline. This guide provides an in-depth, practical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this specific molecule. The focus here is not merely on the data but on the causality behind the analytical choices and the interpretation, reflecting a workflow that ensures scientific integrity and trustworthy results.
Analytical Strategy & Molecular Structure
Before delving into individual techniques, it is crucial to establish a logical workflow. The characterization of a new batch or synthesis of this compound (CAS: 29886-65-5, Formula: C₁₀H₈OS, Molecular Weight: 176.23 g/mol ) should follow a multi-pronged approach for corroboration of evidence. Mass spectrometry first confirms the molecular weight, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the detailed atomic connectivity, confirming the specific isomeric arrangement.
Caption: A logical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Rationale and Experimental Approach
For this compound, ¹H NMR is essential to confirm the 1,4- (or para) substitution pattern on the phenol ring and the 2-substitution on the thiophene ring. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for phenols as it ensures the phenolic -OH proton is observable and not rapidly exchanging.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16 scans) and ¹³C NMR (e.g., 1024 scans) should be sufficient.
¹H NMR Spectral Interpretation
The molecule's structure suggests a complex spectrum in the aromatic region (δ 6.5-8.0 ppm). The key is to analyze the chemical shifts, integration values, and coupling patterns (multiplicity).
Caption: Structure of this compound with proton designations.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| OH | ~9.5 | Broad Singlet (br s) | - | 1H | The acidic phenolic proton is deshielded and often appears as a broad signal in DMSO. |
| H-2', H-6' | ~7.5 - 7.6 | Doublet (d) | ~8.5 | 2H | These protons are ortho to the electron-donating thiophene group and will be deshielded. They form a doublet due to coupling with H-3'/H-5'. |
| H-5 | ~7.4 - 7.5 | Doublet of doublets (dd) | J₅,₄ ≈ 5.1, J₅,₃ ≈ 1.2 | 1H | Part of the thiophene ring, coupled to both H-4 and H-3.[1] |
| H-3 | ~7.2 - 7.3 | Doublet of doublets (dd) | J₃,₄ ≈ 3.6, J₃,₅ ≈ 1.2 | 1H | Part of the thiophene ring, coupled to both H-4 and H-5.[1] |
| H-4 | ~7.0 - 7.1 | Doublet of doublets (dd) | J₄,₅ ≈ 5.1, J₄,₃ ≈ 3.6 | 1H | Part of the thiophene ring, coupled to both H-3 and H-5.[1] |
| H-3', H-5' | ~6.8 - 6.9 | Doublet (d) | ~8.5 | 2H | These protons are ortho to the strongly electron-donating hydroxyl group, causing significant shielding. They form a doublet due to coupling with H-2'/H-6'. |
¹³C NMR Spectral Interpretation
Proton-decoupled ¹³C NMR will show ten distinct signals for the ten carbon atoms in the molecule. Chemical shifts are highly dependent on the electronic environment.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-4' (C-OH) | ~155-158 | The carbon attached to the hydroxyl group is strongly deshielded. |
| C-2 (C-S) | ~142-145 | Quaternary thiophene carbon attached to the phenyl ring, deshielded. |
| C-1' | ~128-131 | Quaternary carbon of the phenol ring, deshielded by the attached thiophene ring. |
| C-2', C-6' | ~126-128 | Phenyl carbons ortho to the thiophene substituent. |
| C-5 | ~128-129 | Thiophene C-H carbon, deshielded by proximity to sulfur and the aromatic system. |
| C-3 | ~125-126 | Thiophene C-H carbon. |
| C-4 | ~123-124 | Thiophene C-H carbon. |
| C-3', C-5' | ~115-117 | Phenyl carbons ortho to the hydroxyl group are significantly shielded due to its electron-donating nature. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Rationale and Experimental Approach
For this compound, IR analysis is expected to confirm the presence of the phenolic O-H group and the aromatic C=C and C-H bonds of both the phenol and thiophene rings. The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Spectral Interpretation
The spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies for specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | This is the most characteristic peak for a phenol, broadened due to intermolecular hydrogen bonding.[2][3] |
| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp | Characteristic of C-H bonds on both the thiophene and benzene rings.[2] |
| 1610 - 1580 | Aromatic C=C stretch | Medium-Strong | Corresponds to the stretching vibrations within the aromatic rings. |
| 1500 - 1450 | Aromatic C=C stretch | Medium-Strong | Another set of characteristic ring stretching vibrations. |
| ~1230 | Aromatic C-O stretch | Strong | This peak is diagnostic for the phenolic C-O bond.[2] |
| ~830 | C-H out-of-plane bend | Strong | This absorption is characteristic of a 1,4-disubstituted benzene ring. |
| ~700 | C-S stretch | Weak-Medium | The C-S bond vibration of the thiophene ring is expected in this region. |
Mass Spectrometry (MS)
MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural clues based on the fragmentation pattern of the molecule.
Rationale and Experimental Approach
For this compound, Electron Ionization (EI) mass spectrometry will be used to confirm the molecular weight of 176.23 g/mol . The fragmentation pattern will provide corroborating evidence for the bi-aryl structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Fragmentation Analysis
The mass spectrum will show a molecular ion peak ([M]⁺˙) and several fragment ion peaks. The most intense peak is called the base peak.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Predicted Mass Spectrum Data
| m/z | Ion Formula | Identity | Rationale |
|---|---|---|---|
| 176 | [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. Its presence confirms the molecular weight. |
| 175 | [C₁₀H₇OS]⁺ | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. |
| 148 | [C₉H₈S]⁺˙ | [M-CO]⁺˙ | A characteristic fragmentation for phenols is the loss of a neutral carbon monoxide (CO) molecule after rearrangement.[4] |
| 93 | [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the bond between the two aromatic rings. |
| 83 | [C₄H₃S]⁺ | Thienyl cation | Cleavage of the bond between the two aromatic rings. |
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. MS confirms the molecular formula, IR validates the presence of essential hydroxyl and aromatic functional groups, and NMR provides the unambiguous map of atomic connectivity, confirming the para-substitution of the phenol and the linkage at the 2-position of the thiophene. This integrated analytical approach ensures a high degree of confidence in the compound's structure, a critical requirement for its use in any scientific or developmental context.
References
A Technical Guide to the Theoretical and Computational Investigation of 4-Thiophen-2-ylphenol
Abstract
4-Thiophen-2-ylphenol stands as a molecule of significant interest within medicinal chemistry and materials science, owing to the unique electronic and structural characteristics imparted by its thiophene and phenol moieties.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will explore the molecule's structural, electronic, and spectroscopic properties. This document is structured to not only present methodologies but to also provide the scientific rationale behind the selection of specific computational approaches, ensuring a self-validating and robust analytical system.
Introduction: The Scientific Imperative
The conjugation of a thiophene ring, an electron-rich aromatic heterocycle, with a phenol group, a well-known hydrogen bond donor and antioxidant moiety, results in a molecule with a rich potential for diverse applications. Thiophene derivatives are integral components in numerous pharmacologically active compounds and organic electronic materials.[1][2] Understanding the fundamental quantum chemical properties of this compound is paramount for predicting its reactivity, biological activity, and material performance.
Computational chemistry provides a powerful and cost-effective avenue to elucidate these properties at the molecular level.[3] This guide will detail the application of established computational methods to dissect the intricacies of this compound, offering insights that can accelerate research and development efforts.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, particularly for medium-sized organic molecules.[3][4] DFT calculations are predicated on the principle that the ground-state energy of a molecule can be determined from its electron density.
For our investigation of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. The 6-311G(d,p) basis set will be employed, providing a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory has been demonstrated to yield reliable results for phenolic and thiophene-containing compounds.[3][5]
To simulate the absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[6] TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and oscillator strengths, which directly correlate with experimental UV-Vis spectra.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the computational analysis of this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]
- 5. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Thiophen-2-ylphenol for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of 4-Thiophen-2-ylphenol
This compound, a bi-aromatic compound featuring both a phenol and a thiophene ring, presents a unique set of physicochemical properties that are of significant interest in medicinal chemistry and materials science. As a potential active pharmaceutical ingredient (API) or a key intermediate, a thorough understanding of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. The presence of both a hydrogen-bond-donating hydroxyl group and a sulfur-containing heterocyclic ring imparts a distinct polarity and reactivity profile.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will detail the established protocols and scientific rationale for conducting a thorough investigation.
Part 1: Solubility Profile of this compound
The solubility of an API in various solvents is a critical parameter that influences its bioavailability, formulation design, and purification processes. The molecular structure of this compound, with its phenolic hydroxyl group and thiophene ring, suggests a moderate polarity. The principle of "like dissolves like" provides a foundational concept for predicting its solubility.
Theoretical Considerations for Solubility
The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. Key factors include:
-
Polarity: The phenolic hydroxyl group can engage in hydrogen bonding with polar solvents, while the thiophene and phenyl rings contribute to its non-polar character.
-
pH: As a phenol, this compound is a weak acid. Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble phenolate anion.
-
Temperature: For most solid solutes, solubility increases with temperature.
A logical workflow for assessing the solubility of this compound is depicted below.
Caption: Workflow for Solubility Assessment of this compound.
Experimental Protocol for Solubility Determination
A systematic approach to determining the solubility of this compound involves both qualitative and quantitative assessments.
Qualitative Solubility Testing
This initial screen provides a rapid assessment of solubility in a range of common solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Purified Water, 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO3), 5% (v/v) Hydrochloric Acid (HCl), Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane.
-
Add approximately 10 mg of this compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves, add another 10 mg of the compound and repeat the process until the solution is saturated.
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Materials:
-
This compound
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
For aqueous solubility, use buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation: Solubility Profile of this compound
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |
| Purified Water | 25 | 2.0 | To be determined | Shake-Flask |
| Purified Water | 25 | 7.4 | To be determined | Shake-Flask |
| Purified Water | 25 | 10.0 | To be determined | Shake-Flask |
| Methanol | 25 | N/A | To be determined | Shake-Flask |
| Ethanol | 25 | N/A | To be determined | Shake-Flask |
| Acetone | 25 | N/A | To be determined | Shake-Flask |
| Dichloromethane | 25 | N/A | To be determined | Shake-Flask |
| Toluene | 25 | N/A | To be determined | Shake-Flask |
| Hexane | 25 | N/A | To be determined | Shake-Flask |
Part 2: Stability Profile of this compound
Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation products and understand the kinetics of degradation.
Regulatory Framework for Stability Testing
Guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO) provide a framework for stability testing of active pharmaceutical ingredients.[4][5][6] These studies are typically divided into long-term, accelerated, and stress testing.
Experimental Design for Stability Studies
A comprehensive stability study for this compound should include forced degradation (stress testing) and formal stability studies under ICH-recommended conditions.
Caption: Experimental Design for Stability Assessment of this compound.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/DAD and HPLC-MS for analysis
Procedure: [5]
-
Acid Hydrolysis: Dissolve this compound in a solution of HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of NaOH and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide and keep at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C).
-
Photolytic Degradation: Expose the solid compound and its solution to light of a specified wavelength and intensity in a photostability chamber.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[4][6]
Procedure:
-
Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[5]
-
Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[7]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5][6]
-
Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.
Data Presentation: Stability of this compound under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradants (%) | Specific Degradant 1 (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | Not Detected |
| 3 | To be determined | To be determined | To be determined | To be determined |
| 6 | To be determined | To be determined | To be determined | To be determined |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a foundational requirement for its successful development as a pharmaceutical or chemical entity. This guide has outlined the theoretical considerations and provided detailed, practical protocols for the systematic evaluation of these critical physicochemical properties. By following these methodologies, researchers can generate the necessary data to support formulation design, define appropriate storage conditions, and ensure the quality and safety of products containing this compound. The presented workflows and data tables serve as a robust template for initiating and documenting a thorough investigation into the physicochemical landscape of this promising molecule.
References
potential applications of 4-Thiophen-2-ylphenol in medicinal chemistry.
An In-Depth Technical Guide on the Potential Applications of 4-Thiophen-2-ylphenol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is one such scaffold, renowned for its versatile biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This guide delves into the untapped potential of a specific thiophene derivative, This compound , a molecule that synergistically combines the structural features of both thiophene and phenol.
The rationale for investigating this compound lies in the well-established principle of bioisosterism , where the substitution of one chemical group for another with similar physical or chemical properties can lead to compounds with improved biological activity or pharmacokinetic profiles.[3] The thiophene ring is often considered a bioisostere of the phenyl ring, and its incorporation can enhance metabolic stability and binding affinity.[1] This technical guide will serve as a comprehensive resource for researchers, providing a roadmap for the synthesis, derivatization, and biological evaluation of this compound as a promising starting point for drug discovery campaigns in oncology, inflammation, and neurodegenerative diseases.
Synthesis of the Core Scaffold: this compound
The cornerstone of any drug discovery program is the efficient and scalable synthesis of the core molecular scaffold. For this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the most strategic approach. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, offering mild reaction conditions and a broad functional group tolerance.[4][5]
Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the this compound core scaffold.
Materials:
-
2-Bromothiophene
-
4-Hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 2-bromothiophene (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromothiophene.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Therapeutic Potential and a Strategy for Derivative Synthesis
The this compound scaffold presents a unique opportunity for the development of novel therapeutics in several key areas. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the thiophene ring can engage in various non-covalent interactions with biological targets.[1]
Figure 2: A strategic workflow for the exploration of this compound in drug discovery.
Proposed Therapeutic Applications and Rationale
| Therapeutic Area | Rationale |
| Anticancer | Thiophene derivatives have shown significant anticancer activity through various mechanisms, including the inhibition of kinases and microtubule assembly.[2][6] The phenolic moiety is also a common feature in many anticancer agents.[7][8] |
| Anti-inflammatory | Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10] Phenolic compounds also exhibit anti-inflammatory effects.[11] |
| Neuroprotection | Polyphenolic compounds have demonstrated neuroprotective effects by modulating neurotransmitter pathways and reducing oxidative stress.[10][12] The ability of the this compound scaffold to cross the blood-brain barrier (a property often associated with thiophene-containing molecules) makes it an attractive candidate for CNS-related disorders.[13] |
Experimental Protocols for Derivative Synthesis
1. O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for modification to explore structure-activity relationships (SAR). O-alkylation can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.[14][15]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., acetone or dimethylformamide [DMF])
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in the chosen solvent.
-
Base Addition: Add the base (1.5-2.0 equiv) to the solution and stir for 15-30 minutes at room temperature.
-
Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture (if necessary) and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the base and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired O-alkylated derivative.
2. Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position (adjacent to the sulfur atom and para to the phenyl group), which is the most nucleophilic site.[12] This allows for the introduction of various functional groups to probe their impact on biological activity.
Materials:
-
This compound or its O-alkylated derivative
-
Electrophile (e.g., N-bromosuccinimide for bromination, nitric acid/sulfuric acid for nitration)
-
Solvent (e.g., acetic acid, dichloromethane)
Procedure (for Bromination):
-
Dissolution: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent like acetic acid.
-
Electrophile Addition: Slowly add N-bromosuccinimide (1.0-1.1 equiv) to the solution in the dark.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to isolate the brominated product.
A Modern Drug Discovery Workflow: Integrating In Silico and In Vitro Approaches
A contemporary drug discovery campaign for this compound and its derivatives should integrate computational and experimental methods to maximize efficiency and success rates.
Figure 3: An integrated workflow for the medicinal chemistry exploration of this compound.
In Silico Screening and ADMET Prediction
Before embarking on extensive synthesis, computational tools can be leveraged to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of designed this compound derivatives.[16][17] Web-based platforms can provide valuable insights into parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize the synthesis of the most promising candidates.[18]
In Vitro Biological Evaluation
A panel of in vitro assays should be employed to assess the biological activity of the synthesized compounds in the targeted therapeutic areas.
| Therapeutic Area | Recommended In Vitro Assays |
| Anticancer | MTT assay: To determine the cytotoxic effects on various cancer cell lines.[19] Kinase inhibition assays: To assess the inhibitory activity against specific cancer-related kinases.[20] Tubulin polymerization assay: To investigate the effect on microtubule dynamics.[6] |
| Anti-inflammatory | COX/LOX inhibition assays: To measure the inhibition of these key inflammatory enzymes.[9] Cytokine release assays: To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.[21] |
| Neuroprotection | Oxidative stress assays: To evaluate the ability to protect neuronal cells from oxidative damage. Neuronal viability assays: To assess the protective effects against neurotoxin-induced cell death. |
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored yet highly promising starting point for the development of novel therapeutic agents. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The strategic combination of the thiophene and phenol moieties, coupled with the potential for diverse functionalization, provides a rich chemical space for exploration.
This technical guide has provided a comprehensive framework for initiating a drug discovery program centered on this compound. By integrating rational design, efficient synthesis, and a combination of in silico and in vitro evaluation, researchers can unlock the full therapeutic potential of this privileged scaffold. The future of drug discovery lies in the systematic exploration of such novel chemical entities, and this compound is poised to be a valuable addition to the medicinal chemist's toolbox.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic substitution on thiophene [quimicaorganica.org]
- 13. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. ajol.info [ajol.info]
- 17. ijapbjournal.com [ijapbjournal.com]
- 18. Molecular Docking Study, Drug-Likeness and Pharmacokinetic Properties (ADMET) Prediction of Some Novel Thiophene Derivatives as <i>Salmonella typhi</i> Inhibitors | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 19. scielo.br [scielo.br]
- 20. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Suzuki coupling for the synthesis of 4-Thiophen-2-ylphenol.
An Application Note for the Synthesis of 4-Thiophen-2-ylphenol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of this compound, a valuable biaryl scaffold in medicinal chemistry and materials science, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide an in-depth look at the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization. This document is designed to serve as a practical resource, explaining the causality behind experimental choices to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Biaryl Scaffolds
The this compound structure represents a significant class of heteroaryl-aryl compounds. These motifs are prevalent in pharmacologically active molecules, organic electronics, and advanced polymers. The Suzuki-Miyaura coupling is a premier method for constructing such C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the environmental and toxicological advantages of using organoboron reagents.[1][2][3] This protocol outlines a reliable synthesis by coupling 4-bromophenol with thiophene-2-boronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-understood palladium-based catalytic cycle. The reaction is generally catalyzed by a Pd(0) complex and requires a base to activate the organoboron species.[4][5] The cycle proceeds through three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][6]
-
Transmetalation : The organic moiety from the activated organoboron species (thiophene-2-boronate) is transferred to the Pd(II) complex, displacing the halide. The base plays a critical role here, forming a boronate complex which enhances the nucleophilicity of the thiophene group, facilitating its transfer to the palladium center.[6][7]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
palladium-catalyzed synthesis of aryl-thiophenes.
An Application Guide to the Palladium-Catalyzed Synthesis of Aryl-Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aryl-thiophene motif is a cornerstone in the architecture of high-performance organic materials and medicinally significant compounds. Its synthesis via palladium-catalyzed cross-coupling reactions represents the pinnacle of efficiency, offering unparalleled control over molecular structure. This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for forging aryl-thiophene bonds. We move beyond simple procedural lists to dissect the mechanistic underpinnings of these reactions, empowering researchers to make informed decisions in catalyst selection, reaction optimization, and troubleshooting. Detailed, field-tested protocols for Direct C-H Arylation, Suzuki-Miyaura coupling, and Stille coupling are presented, alongside a comparative analysis to guide methodology selection based on substrate scope, functional group tolerance, and environmental considerations.
Introduction: The Significance of Aryl-Thiophenes
Thiophene-containing scaffolds are integral to a vast array of functional molecules, from organic light-emitting diodes (OLEDs) and field-effect transistors to blockbuster pharmaceuticals.[1] The electronic properties of the thiophene ring, when coupled with an aryl system, can be finely tuned, making the synthesis of diverse aryl-thiophenes a critical endeavor. Palladium-catalyzed cross-coupling reactions have revolutionized this field, largely supplanting classical methods that often require harsh conditions and offer limited scope. These modern techniques provide a robust and versatile toolkit for constructing C(sp²)–C(sp²) bonds with high precision and yield.[2] This document serves as a practical and theoretical guide to the most powerful of these methods.
Core Concepts: Understanding the Palladium Catalytic Cycles
The efficacy of palladium-catalyzed reactions stems from the ability of the palladium center to cycle between different oxidation states, primarily Pd(0) and Pd(II). This cycle facilitates the activation of otherwise inert C-H and C-X bonds (where X is a halide or triflate).
The General Cross-Coupling Cascade (Suzuki & Stille)
Traditional cross-coupling reactions, such as the Suzuki and Stille couplings, typically follow a three-step catalytic cycle involving a pre-functionalized thiophene (e.g., a halothiophene) and an organometallic aryl species.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-thiophene, forming a Pd(II) intermediate. This is often the rate-limiting step.[3][4]
-
Transmetalation : The aryl group is transferred from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) to the palladium center, displacing the halide.[3]
-
Reductive Elimination : The two organic partners (the thienyl and aryl groups) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]
Caption: General Catalytic Cycle for Suzuki and Stille Couplings.
The Direct C-H Arylation Pathway
Direct C-H arylation represents a significant evolution in cross-coupling, enhancing atom economy by avoiding the need for pre-functionalization of the thiophene ring.[5] This reaction couples an aryl halide directly with a C-H bond on the thiophene. While several mechanistic pathways have been proposed, the Concerted Metalation-Deprotonation (CMD) pathway is widely accepted for many systems.[6][7]
-
Oxidative Addition : Similar to the general cycle, the Pd(0) catalyst first reacts with the aryl halide.
-
C-H Activation/Cleavage : The resulting Ar-Pd(II)-X complex coordinates to the electron-rich thiophene ring. A base then assists in the deprotonation of a thiophene C-H bond, forming a palladacycle intermediate. This is the key C-H activation step.
-
Reductive Elimination : The aryl and thienyl groups couple, releasing the product and regenerating the Pd(0) catalyst.
Caption: Experimental Workflow for Direct C-H Arylation.
Methodology Showcase: A Comparative Guide
The choice of synthetic method depends critically on the available starting materials, required functional group tolerance, and scalability concerns.
Direct C-H Arylation
This is the most atom- and step-economical approach. By obviating the need to first synthesize an organometallic thiophene derivative, it shortens synthetic sequences and reduces metallic waste.[5][8] Phosphine-free catalyst systems, often using just Pd(OAc)₂, are highly effective and can be run at very low catalyst loadings (0.1–0.001 mol%), making the process more cost-effective and environmentally friendly.[5][9][10]
-
Expertise & Experience : The primary challenge in direct arylation is controlling regioselectivity. Thiophene has two distinct C-H bonds (α at C2/C5 and β at C3/C4). The α-positions are more acidic and electronically favored for functionalization.[9] However, β-arylation can be achieved, sometimes through ligand control or by employing substrates where the α-positions are blocked.[6][7][11] The choice of base (e.g., K₂CO₃, KOAc) and solvent (e.g., DMAc, DMSO) is critical for achieving high yields.[9]
Suzuki-Miyaura Coupling
The Suzuki reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of arylboronic acids.[12] The byproducts (boron salts) are generally considered non-toxic and are easily removed during aqueous workup.[13]
-
Expertise & Experience : This reaction requires a halogenated thiophene (typically bromo- or iodo-). The choice of base (e.g., K₃PO₄, Na₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[12][14] While highly reliable, base-sensitive functional groups on either coupling partner may require careful optimization of reaction conditions.
Stille Coupling
The Stille reaction couples a halo-thiophene with an organostannane (e.g., aryl-tributylstannane). Its key advantage is its outstanding tolerance for a wide variety of functional groups, as the reaction conditions are generally mild and neutral.[13][15]
-
Expertise & Experience : The primary and most significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[13][16] This necessitates careful handling and rigorous purification to remove tin residues from the final product, which is a major concern in drug development. Organostannanes are also often not commercially available and must be synthesized.[13]
Data Presentation: Comparative Overview
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Thiophene Reagent | Halide or Stannane | Halide or Boronic Acid | Unfunctionalized Thiophene |
| Aryl Reagent | Stannane or Halide | Boronic Acid or Halide | Aryl Halide |
| Key Byproducts | Toxic Organotin Compounds[13] | Non-toxic Boron Salts[13] | Halide Salt (e.g., HBr)[5][10] |
| Reaction Conditions | Generally mild, neutral[13] | Requires a base[13] | Requires a base, higher temp. |
| Functional Group Tolerance | Excellent[3][13] | Good, but can be base-sensitive[13] | Very good |
| Reagent Availability | Stannanes often require synthesis[13] | Boronic acids widely available[13] | Thiophenes/Aryl Halides common |
| Atom Economy | Moderate | Moderate | Excellent |
Experimental Protocols
Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Organotin compounds are highly toxic and should be handled with extreme care.
Protocol 1: Direct C-H Arylation of 2-Methylthiophene with 4-Bromoacetophenone
This protocol is adapted from phosphine-free, low-loading procedures.[5]
-
Reagents :
-
2-Methylthiophene (2 mmol, 1 equiv.)
-
4-Bromoacetophenone (1 mmol, 1 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.001 mmol, 0.1 mol%)
-
Potassium Acetate (KOAc) (2 mmol, 2 equiv.)
-
N,N-Dimethylacetamide (DMAc), anhydrous (4 mL)
-
-
Equipment :
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating block or oil bath
-
-
Procedure :
-
To the Schlenk tube, add Pd(OAc)₂ (0.224 mg), KOAc (196 mg), and 4-bromoacetophenone (199 mg).
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add anhydrous DMAc (4 mL) and 2-methylthiophene (198 µL) via syringe.
-
Place the sealed tube in a preheated heating block at 150 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-5-methylthiophene product.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol is a representative example of a standard Suzuki coupling.[12][14]
-
Reagents :
-
2-Bromothiophene (1 mmol, 1 equiv.)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2 mmol, 2 equiv.)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
-
Equipment :
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath
-
-
Procedure :
-
To the flask, add 2-bromothiophene (163 mg), phenylboronic acid (134 mg), K₃PO₄ (424 mg), and Pd(PPh₃)₄ (29 mg).
-
Fit the condenser, then evacuate and backfill the apparatus with inert gas three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature. Dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product via flash column chromatography (typically with hexanes) to obtain 2-phenylthiophene.
Protocol 3: Stille Coupling of 2-Bromothiophene with Phenyltributylstannane
This protocol is based on typical conditions for Stille couplings.[13]
-
Reagents :
-
2-Bromothiophene (1 mmol, 1 equiv.)
-
Phenyltributylstannane (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Toluene, anhydrous (5 mL)
-
-
Equipment :
-
Schlenk tube with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating block or oil bath
-
-
Procedure :
-
To the Schlenk tube, add Pd(PPh₃)₄ (35 mg).
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add anhydrous toluene (5 mL), 2-bromothiophene (97 µL), and phenyltributylstannane (395 µL) via syringe.
-
Place the sealed tube in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 18-24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify by column chromatography. It is often necessary to use special techniques to ensure complete removal of tin residues.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Presence of oxygen/moisture; Impure reagents or solvents; Incorrect base or temperature. | Use a fresh catalyst or a pre-catalyst. Ensure the system is rigorously degassed and under an inert atmosphere. Use anhydrous solvents. Screen different bases and optimize the temperature.[17] |
| Catalyst Decomposition (black precipitate) | Catalyst concentration too high (especially in ligand-less systems); Reaction temperature too high. | For direct arylation, use very low catalyst loadings (<0.5 mol%).[5][10] Ensure the temperature is not exceeding the stability limit of the catalyst complex. |
| Poor Regioselectivity (in Direct Arylation) | Inherent reactivity of the substrate; Inappropriate ligand or conditions. | Block the more reactive α-position if β-arylation is desired. Screen different ligands, as some can steer the reaction to the β-position.[7][18] |
| Incomplete Reaction | Insufficient reaction time; Low catalyst loading; Steric hindrance. | Extend the reaction time and monitor by TLC/GC. Increase catalyst loading incrementally. For sterically hindered substrates, a more active catalyst system (e.g., with specialized phosphine ligands) may be required. |
Conclusion
Palladium catalysis offers a powerful and adaptable platform for the synthesis of aryl-thiophenes. Direct C-H arylation stands out as a modern, efficient, and environmentally conscious choice, particularly for large-scale synthesis where step economy is paramount. The Suzuki-Miyaura coupling remains the dependable workhorse for broad applicability and reliability, benefiting from a vast commercial reagent library. While the Stille coupling provides excellent chemical tolerance, its use is increasingly limited by the toxicity of tin reagents. By understanding the mechanistic principles and practical nuances of each method, researchers can strategically select and optimize the ideal pathway to construct the precise aryl-thiophene structures required for advancing the frontiers of science and medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 10. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Thiophen-2-ylphenol as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Synthetic Diversity with a Bifunctional Scaffold
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is paramount. An ideal building block offers a robust scaffold, multiple reactive sites for divergent synthesis, and imparts desirable physicochemical or biological properties to the target molecules. 4-Thiophen-2-ylphenol (CAS No. 29886-65-5, Molecular Formula: C₁₀H₈OS) is an exemplary scaffold that meets these criteria.[1][2] It synergistically combines two highly valuable chemical motifs: an electron-rich thiophene ring and a nucleophilic, activatable phenol group.
The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3][4] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The phenol group, on the other hand, provides a crucial handle for a vast array of chemical transformations. Its acidic proton and nucleophilic oxygen atom are gateways to ether and ester linkages, while its strong activating effect on the phenyl ring opens avenues for further aromatic functionalization.[8]
This guide provides an in-depth exploration of this compound's reactivity and offers detailed protocols for its application in three cornerstone synthetic strategies: O-alkylation, palladium-catalyzed cross-coupling, and regioselective electrophilic substitution.
| Property | Value |
| CAS Number | 29886-65-5[9] |
| Molecular Formula | C₁₀H₈OS[1] |
| Molecular Weight | 176.24 g/mol [9] |
| pKa | 9.47 ± 0.13 (Predicted)[1] |
| Appearance | Light yellow powder |
Application 1: Synthesis of Aryl Ethers via O-Alkylation
Scientific Context: The conversion of phenols to ethers is a fundamental transformation in organic synthesis. This modification protects the hydroxyl group, enhances lipophilicity, and can introduce new functionalities or pharmacologically relevant motifs. The Williamson ether synthesis, involving the reaction of a deprotonated phenol (phenoxide) with an alkyl halide, remains one of the most reliable methods for this purpose. The acidity of the phenolic proton in this compound (predicted pKa ≈ 9.5) allows for easy deprotonation with common, non-hygroscopic bases like potassium carbonate.[1][8]
Causality of Experimental Design:
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild and effective base, sufficient to deprotonate the phenol without promoting side reactions with sensitive functional groups on the alkyl halide.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. It readily dissolves the phenoxide salt and promotes the Sₙ2 reaction pathway by solvating the potassium cation while leaving the phenoxide anion highly nucleophilic.
-
Temperature: Moderate heating (50-80 °C) accelerates the reaction rate without causing significant decomposition of the reactants or solvent.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(2-THIENYL)PHENOL | 29886-65-5 [chemicalbook.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. journalwjarr.com [journalwjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. tutorsglobe.com [tutorsglobe.com]
- 9. 4-(thiophen-2-yl)phenol | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 4-Thiophen-2-ylphenol in Organic Electronics
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Emergence of Thiophene-Phenol Scaffolds in Organic Electronics
The field of organic electronics is propelled by the rational design of molecular semiconductors that combine processability, stability, and high performance.[1] Thiophene-based materials have become a cornerstone of this field, prized for their electron-rich nature, structural versatility, and propensity for forming highly ordered, charge-conductive pathways.[2][3] The inherent properties of the thiophene ring, such as its ability to facilitate π-π stacking and its ease of functionalization, allow for precise tuning of electronic and optical characteristics.[2] This has led to their widespread use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][4]
This application note focuses on 4-Thiophen-2-ylphenol (4-T2P), a molecule that marries the conductive properties of thiophene with the functional and structural attributes of a phenol group. The hydroxyl moiety offers a reactive handle for further molecular elaboration, enabling its use as a monomer for advanced polymers. It also provides a site for hydrogen bonding, which can influence thin-film morphology, and its electronic nature can be exploited to modify the work function of electrode surfaces, thereby enhancing charge injection.
This guide provides a comprehensive overview of 4-T2P, from its synthesis to its potential applications as a versatile building block in next-generation organic electronic devices. We present detailed, field-proven protocols to empower researchers to explore its full potential.
Physicochemical and Electronic Properties
Understanding the fundamental properties of 4-T2P is crucial for designing its role within an electronic device. The combination of the electron-donating phenol and the thiophene ring dictates its electronic behavior, making it a promising candidate for hole-transporting or electron-blocking layers.
| Property | Value / Description | Source |
| CAS Number | 29886-65-5 | [5] |
| Molecular Formula | C₁₀H₈OS | [5] |
| Molecular Weight | 176.2 g/mol | [5] |
| Appearance | Typically a solid at room temperature. | |
| Solubility | Expected to be soluble in common organic solvents like THF, Toluene, and Chlorobenzene. | N/A |
| HOMO/LUMO Levels | The exact levels require experimental determination (e.g., via cyclic voltammetry), but the structure suggests it would be suitable as a p-type (hole-transporting) material.[6] | N/A |
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for synthesizing biaryl compounds like 4-T2P.[7][8] The protocol below describes a palladium-catalyzed cross-coupling of a thiophene boronic acid derivative with a bromophenol derivative.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for 4-T2P synthesis.
Experimental Protocol
-
Reagent Preparation: In a flame-dried Schlenk flask, add 4-bromophenol (1.0 eq), 2-thiopheneboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20-30 minutes to remove oxygen, which can deactivate the catalyst.[9]
-
Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, while the degassing procedure is essential to prevent oxidative degradation of the Pd(0) catalyst, ensuring high reaction yields.[10]
Application I: Hole Transporting Material (HTM) in Perovskite Solar Cells (PSCs)
The electronic properties of thiophene derivatives make them excellent candidates for Hole Transporting Materials (HTMs) in PSCs, facilitating the efficient extraction of holes from the perovskite layer to the electrode.[6][11] The phenol group in 4-T2P can potentially interact with the perovskite surface, passivating defects and improving device stability.
Device Architecture and Fabrication Workflow
Caption: Structure and fabrication flow for a PSC using 4-T2P.
Device Fabrication Protocol
-
Substrate Cleaning: Sequentially clean patterned Fluorine-doped Tin Oxide (FTO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL): Deposit a compact layer of titanium dioxide (TiO₂) via spin-coating or spray pyrolysis, followed by annealing.
-
Perovskite Active Layer: In a nitrogen-filled glovebox, spin-coat a perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) onto the ETL. Anneal the film to induce crystallization.
-
Hole Transport Layer (HTL):
-
Prepare a solution of 4-T2P (e.g., 10-20 mg/mL) in a suitable solvent like chlorobenzene.
-
To enhance conductivity, additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are typically added to the HTM solution.
-
Spin-coat the 4-T2P solution onto the perovskite layer.
-
-
Back Electrode: Thermally evaporate a gold (Au) or silver (Ag) back electrode (80-100 nm thick) through a shadow mask to define the active area of the device.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
Trustworthiness Note: The inclusion of Li-TFSI and tBP is a standard and validated practice to improve the conductivity and performance of organic HTMs by p-doping and suppressing interfacial recombination, respectively.
Application II: Monomer for Organic Field-Effect Transistors (OFETs)
The phenol group of 4-T2P serves as an excellent point for polymerization, allowing it to be a building block for larger conjugated polymers used in OFETs.[12] Polymerizing 4-T2P (for instance, through etherification linkages) can produce a polymer with desirable solubility and film-forming properties for solution-processed devices.
Conceptual Workflow for OFETs
Caption: From 4-T2P monomer to a functional OFET device.
OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
-
Substrate: Use a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric).
-
Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This promotes better molecular ordering of the organic semiconductor.[12]
-
Semiconductor Deposition:
-
Synthesize a polymer based on the 4-T2P monomer.
-
Dissolve the polymer in a high-boiling-point solvent such as chlorobenzene or o-dichlorobenzene.
-
Spin-coat the polymer solution onto the treated substrate to form the active semiconductor layer.
-
Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
-
Source/Drain Electrodes: Use thermal evaporation to deposit gold (Au) source and drain electrodes on top of the semiconductor layer through a shadow mask. The channel length and width are defined by the mask.
-
Characterization: Measure the OFET's transfer and output characteristics using a semiconductor parameter analyzer to determine key metrics like charge carrier mobility, on/off ratio, and threshold voltage.[13]
Expertise Note: The OTS treatment is a critical step. It renders the hydrophilic SiO₂ surface hydrophobic, which is essential for achieving the edge-on molecular packing required for high in-plane charge mobility in many thiophene-based polymers.[12]
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic field-effect transistors of poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) deposited on five different silane self-assembled monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. ossila.com [ossila.com]
Mastering the Synthesis of 4-Thiophen-2-ylphenol Derivatives: A Guide to Phenolic Functionalization
For Immediate Release
A comprehensive guide detailing the strategic functionalization of the phenolic hydroxyl group in 4-thiophen-2-ylphenol has been developed for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and validated protocols for key transformations, including etherification, esterification, and the formation of sulfonate esters. The focus is on ensuring high chemoselectivity, addressing the unique reactivity of the thiophene moiety, and providing a framework for the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications.
Introduction: Navigating the Reactivity of a Bifunctional Scaffold
This compound is a valuable bifunctional molecule, featuring a nucleophilic phenol and an electron-rich thiophene ring. The phenolic hydroxyl group is a prime site for modification to modulate the molecule's physicochemical and biological properties. However, the thiophene ring's susceptibility to electrophilic attack necessitates carefully designed synthetic strategies to achieve selective O-functionalization of the phenol.[1][2][3][4] This guide elucidates the principles and practicalities of achieving this selectivity.
The thiophene ring is considered aromatic, but to a lesser degree than benzene, and is significantly more reactive towards electrophiles, with a reactivity order of pyrrole > furan > thiophene > benzene.[5] Electrophilic substitution on thiophene preferentially occurs at the C2 and C5 positions.[1] This inherent reactivity presents a challenge when functionalizing the phenol group, as many reagents used for this purpose are electrophilic and could potentially lead to undesired side reactions on the thiophene ring. Therefore, the choice of reagents and reaction conditions is paramount to ensure that the desired transformation occurs exclusively at the phenolic oxygen.
I. Etherification of the Phenolic Hydroxyl Group
The conversion of the phenolic hydroxyl to an ether is a fundamental transformation for introducing a wide range of alkyl and aryl substituents. Two primary methods are highlighted here: the classic Williamson ether synthesis and the versatile Mitsunobu reaction.
A. Williamson Ether Synthesis: A Robust and Scalable Approach
The Williamson ether synthesis is a reliable and widely used method for preparing ethers, proceeding via an SN2 reaction between a phenoxide and an alkyl halide.[6][7] For this compound, this method is highly effective for introducing primary alkyl chains.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and offer a milder reaction environment, minimizing potential side reactions.[8] The choice of a weaker base is particularly prudent given the desire to avoid any potential interaction with the thiophene ring.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are ideal electrophiles for this SN2 reaction. Secondary halides can also be used, but may lead to competing elimination reactions. Tertiary halides are generally unsuitable as they will primarily undergo elimination.[7]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the phenoxide.[9]
Detailed Protocol: Synthesis of 4-(Thiophen-2-yl)phenoxyethane
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone (10 volumes), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting phenol and the appearance of a new, less polar spot corresponding to the ether product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Mitsunobu Reaction: Mild Conditions for Diverse Functionalities
The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly when dealing with more sensitive substrates or when inversion of stereochemistry at an alcoholic carbon is desired (though not applicable for a phenol).[10][11] It proceeds under mild, neutral conditions, which can be advantageous in preserving the integrity of the thiophene ring.[12]
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] These reagents activate the alcohol for nucleophilic attack by the phenol.
-
Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[14] Phenols, with a pKa of around 10, are excellent nucleophiles for this reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[13]
Detailed Protocol: General Procedure for Mitsunobu Etherification
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the reaction mixture. The reaction is often accompanied by a color change.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Self-Validation: The formation of the ether can be tracked by TLC. Successful purification will yield a product free of the characteristic byproducts of the Mitsunobu reaction. Full characterization by spectroscopic methods is essential.
Table 1: Comparison of Etherification Protocols
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Base (e.g., K₂CO₃, NaOH), Alkyl Halide | PPh₃, DIAD/DEAD, Alcohol |
| Conditions | Typically requires heating | Mild, often room temperature |
| Scope | Best for primary alkyl halides | Broader scope, including secondary alcohols |
| Byproducts | Inorganic salts (easily removed) | PPh₃=O, Hydrazinedicarboxylate (requires chromatography) |
| Chemoselectivity | High for O-alkylation | High for O-alkylation under neutral conditions |
II. Esterification of the Phenolic Hydroxyl Group
Esterification is another critical functionalization that can significantly alter the properties of this compound. Acyl chlorides and carboxylic anhydrides are common acylating agents.
Acylation with Acyl Chlorides in the Presence of a Base
This is a straightforward and efficient method for the synthesis of phenyl esters. The use of a base is crucial to neutralize the HCl byproduct and to deprotonate the phenol, enhancing its nucleophilicity.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles, ensuring a rapid reaction.
-
Base: A non-nucleophilic base such as pyridine or triethylamine (TEA) is typically used. Pyridine can also act as a nucleophilic catalyst.
-
Chemoselectivity: Under these basic conditions, O-acylation is highly favored over C-acylation (Friedel-Crafts acylation) of the aromatic rings. Friedel-Crafts acylation typically requires a strong Lewis acid catalyst.[15] The electron-rich thiophene ring is particularly susceptible to Friedel-Crafts type reactions, making the choice of base-mediated acylation critical for selectivity.[16]
Detailed Protocol: Synthesis of 4-(Thiophen-2-yl)phenyl Acetate
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 eq.) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
Self-Validation: The reaction can be followed by the disappearance of the phenol starting material on a TLC plate. The work-up procedure is designed to remove the basic catalyst and any unreacted acyl chloride. The final product's identity and purity should be confirmed by spectroscopic analysis.
III. Synthesis of Sulfonate Esters
Converting the phenolic hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This is a key step in many multi-step syntheses.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are the most common reagents for this transformation.
-
Base: As with acylation, a base like pyridine or triethylamine is required to neutralize the HCl formed during the reaction.[17]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the sulfonyl chloride and prevent side reactions.
Detailed Protocol: Synthesis of 4-(Thiophen-2-yl)phenyl 4-methylbenzenesulfonate (Tosylate)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 eq.) under an inert atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The formation of the tosylate can be monitored by TLC, where the product will be less polar than the starting phenol. The aqueous work-up is crucial for removing the base and any hydrolyzed sulfonyl chloride. The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Table 2: Comparison of Acylation and Sulfonylation Protocols
| Parameter | Acylation with Acyl Chloride | Sulfonylation with Sulfonyl Chloride |
| Electrophile | Acyl Chloride (e.g., Acetyl Chloride) | Sulfonyl Chloride (e.g., TsCl) |
| Base | Pyridine, Triethylamine | Pyridine, Triethylamine |
| Product | Phenyl Ester | Phenyl Sulfonate Ester |
| Product Stability | Generally stable | Can be a good leaving group |
| Chemoselectivity | High for O-acylation | High for O-sulfonylation |
Visualizing the Synthetic Pathways
Diagram 1: Etherification of this compound
Caption: Etherification pathways for this compound.
Diagram 2: Acylation and Sulfonylation of this compound
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. organic-synthesis.com [organic-synthesis.com]
methods for introducing substituents on the thiophene ring of 4-Thiophen-2-ylphenol
An Application Guide to the Functionalization of 4-Thiophen-2-ylphenol: Methods for Introducing Substituents on the Thiophene Ring
Introduction
4-(Thiophen-2-yl)phenol is a privileged scaffold in medicinal chemistry and materials science, merging the electronic properties and bioisosteric nature of the thiophene ring with the versatile functionality of a phenol. The ability to precisely introduce substituents onto the thiophene moiety is critical for modulating the pharmacological, photophysical, and material properties of its derivatives. This guide provides a detailed overview of established synthetic methodologies for the targeted functionalization of the thiophene ring in 4-(thiophen-2-yl)phenol, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into achieving desired regioselectivity.
The thiophene ring is an electron-rich aromatic system prone to electrophilic substitution, with a strong preference for reaction at the C5 (α) position, and to a lesser extent, the C3 (β) position. The presence of the 4-hydroxyphenyl group at the C2 position further activates the thiophene ring, but also introduces complexity in directing incoming electrophiles. This document will focus on key transformations including halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation.
Halogenation: Introducing Halogen Atoms
Halogenation is a fundamental method for introducing a versatile synthetic handle onto the thiophene ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules. Due to the high reactivity of the thiophene ring, direct halogenation can often proceed without a Lewis acid catalyst.
Bromination
Bromination of 2-substituted thiophenes predominantly occurs at the C5 position. The use of N-Bromosuccinimide (NBS) is a common and effective method for achieving selective monobromination.
Expertise & Experience: NBS is preferred over liquid bromine (Br₂) for several reasons. It is a solid, making it easier and safer to handle. More importantly, it provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize the formation of polybrominated byproducts. The reaction is typically run in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or below to control the reaction's exothermicity.
Protocol: Monobromination of 4-(Thiophen-2-yl)phenol at the C5 Position
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(thiophen-2-yl)phenol in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(5-bromothiophen-2-yl)phenol.
Data Summary: Halogenation Conditions
| Reaction | Halogenating Agent | Solvent | Typical Yield | Target Position |
| Bromination | N-Bromosuccinimide (NBS) | DMF / THF | >90% | C5 |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid | ~85-95% | C5 |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile | >90% | C5 |
Trustworthiness: This protocol is self-validating. The high regioselectivity for the C5 position is a well-established principle for electrophilic substitution on 2-substituted thiophenes. The progress can be easily monitored by TLC, and the final product can be confirmed by NMR and mass spectrometry, which will clearly show the addition of a single bromine atom.
Chlorination and Iodination
Similar to bromination, chlorination and iodination can be effectively achieved using N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS), respectively. The protocols are analogous to the one described for bromination, with minor adjustments in reaction time and solvent choice as summarized in the table above. Acetic acid is often a good solvent choice for chlorination with NCS.
Vilsmeier-Haack Formylation: Installing an Aldehyde Group
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like thiophene. This reaction also shows strong regioselectivity for the C5 position.
Expertise & Experience: The Vilsmeier reagent, a chloroiminium ion, is prepared in situ from a phosphoryl chloride (POCl₃) and DMF mixture. This electrophile is mild enough not to require protection of the phenolic hydroxyl group, which is a significant advantage. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis to release the aldehyde.
Protocol: Formylation of 4-(Thiophen-2-yl)phenol at the C5 Position
-
Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF and cool it to 0 °C. Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-(thiophen-2-yl)phenol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step hydrolyzes the intermediate to form the aldehyde and should be done cautiously as it is exothermic.
-
Work-up and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 5-(4-hydroxyphenyl)thiophene-2-carbaldehyde.
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 4-(thiophen-2-yl)phenol.
Friedel-Crafts Acylation: Introducing Ketone Functionality
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto the thiophene ring. This reaction typically requires a Lewis acid catalyst.
Expertise & Experience: The choice of Lewis acid and solvent is critical. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but may lead to side reactions or complexation with the sulfur atom. Milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are often preferred for thiophene systems. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The phenolic hydroxyl group is acidic and will react with the Lewis acid; therefore, an excess of the Lewis acid is required. Alternatively, a protecting group strategy for the phenol may be employed for cleaner results.
Protocol: Acylation of 4-(Thiophen-2-yl)phenol
-
Preparation: To a solution of 4-(thiophen-2-yl)phenol (1 equivalent) and an acyl chloride (e.g., acetyl chloride, 1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE), cool the mixture to 0 °C under a nitrogen atmosphere.
-
Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄) (1.2 equivalents) dropwise. The color of the reaction mixture will likely change.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the catalyst and any complexes.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography to yield the C5-acylated product.
Mechanism Overview: Friedel-Crafts Acylation
Caption: Simplified mechanism of Friedel-Crafts acylation on the thiophene ring.
Conclusion
The functionalization of the thiophene ring in 4-(thiophen-2-yl)phenol is readily achievable through classic electrophilic aromatic substitution reactions. By carefully selecting reagents and controlling reaction conditions, substituents such as halogens, formyl groups, and acyl groups can be introduced with high regioselectivity, primarily at the C5 position. These transformations open the door to a vast chemical space, enabling the synthesis of novel derivatives for applications in drug discovery, organic electronics, and beyond. The protocols provided herein serve as a robust starting point for researchers aiming to explore the rich chemistry of this valuable heterocyclic scaffold.
Application Notes and Protocols for High-Throughput Screening of 4-Thiophen-2-ylphenol Derivatives for Bioactivity
Introduction: The Therapeutic Potential of 4-Thiophen-2-ylphenol Derivatives
The confluence of a thiophene ring and a phenolic moiety in the this compound scaffold presents a compelling starting point for the discovery of novel therapeutic agents. Thiophene-containing compounds are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The phenolic group, a well-known pharmacophore, often contributes to antioxidant and signaling pathway modulation activities.[6][7] This unique combination of structural features makes derivatives of this compound prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS of this compound derivative libraries. It offers detailed protocols for a suite of assays targeting diverse bioactivities and addresses common challenges encountered during such screening efforts.
Strategic Planning for High-Throughput Screening
A successful HTS campaign is underpinned by a strategic approach that considers the physicochemical properties of the compound library and the selection of appropriate biological assays.
Compound Library Management: Mitigating Challenges
This compound derivatives, like many small molecules, can present challenges in HTS workflows. Proactive measures should be taken to address these potential issues:
-
Solubility: Poor aqueous solubility is a common hurdle for organic compounds and can lead to false negatives or inconsistent results.[8][9][10][11] To mitigate this, stock solutions should be prepared in 100% DMSO, and the final concentration of DMSO in the assay should be kept constant and typically below 0.5% to avoid solvent-induced artifacts. Techniques such as co-solvency or the use of specific formulations can be explored for particularly challenging compounds.[11]
-
Autofluorescence: Phenolic compounds are known to exhibit autofluorescence, which can interfere with fluorescence-based assays.[12] It is crucial to perform a pre-screen of the compound library to identify and flag autofluorescent molecules. This can be done by measuring the fluorescence of the compounds in the absence of any biological reagents at the excitation and emission wavelengths of the intended assay.[13][14][15] For hits that are autofluorescent, orthogonal assays with non-fluorescent readouts (e.g., luminescence or colorimetric) should be employed for confirmation.
Assay Selection: A Multi-Pronged Approach
Given the diverse potential bioactivities of this compound derivatives, a multi-pronged screening approach is recommended. This involves a primary screen to identify "hits" with a desired activity, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Anticancer Activity Screening
Thiophene derivatives have shown promise as anticancer agents by interfering with various signaling pathways and inducing apoptosis.[2]
Primary Screen: Cell Viability Assay (MTT)
The MTT assay is a robust and cost-effective colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay in 384-Well Plates
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 384-well clear-bottom plates at a pre-determined optimal density in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in an appropriate vehicle (e.g., DMSO). Add 100 nL of the compound solutions to the cell plates using an automated liquid handler. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Carefully aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Secondary Screen: Apoptosis Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay in 384-Well Plates
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 20 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to vehicle controls and express as fold-change in caspase activity.
Anti-inflammatory Activity Screening
Phenolic compounds are known to modulate inflammatory pathways.[6] Screening for anti-inflammatory activity can be achieved using reporter gene assays.
NF-κB Reporter Gene Assay
The NF-κB signaling pathway is a key regulator of inflammation. This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements.
Protocol: NF-κB Luciferase Reporter Assay in 384-Well Plates
-
Cell Seeding: Seed HEK293 cells stably expressing the NF-κB luciferase reporter in 384-well white, clear-bottom plates at an optimized density in 30 µL of complete medium. Incubate overnight.
-
Compound Treatment: Add 100 nL of compound solutions to the wells.
-
Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of a pre-determined concentration of an NF-κB activator (e.g., TNF-α) to all wells except the unstimulated controls.
-
Incubation: Incubate for 6-8 hours at 37°C in a humidified 5% CO₂ incubator.
-
Lysis and Luciferase Assay: Add 20 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the stimulated vehicle control.
Nrf2 Reporter Gene Assay
The Nrf2 pathway is a major regulator of the antioxidant response.
Protocol: Nrf2 ARE Reporter Assay in 384-Well Plates
-
Cell Seeding: Seed HepG2 cells stably expressing an Antioxidant Response Element (ARE)-luciferase reporter construct in 384-well plates.
-
Compound Treatment: Add compounds as described for the NF-κB assay.
-
Incubation: Incubate for 16-24 hours.
-
Lysis and Luciferase Assay: Perform the luciferase assay as described above.
-
Data Acquisition and Analysis: Measure luminescence and calculate the fold-activation of the Nrf2 pathway relative to the vehicle control.
Antimicrobial Activity Screening
The thiophene moiety is present in several antimicrobial drugs.[3] A broth microdilution assay can be adapted for HTS to determine the minimum inhibitory concentration (MIC).
Protocol: High-Throughput Broth Microdilution Assay
-
Compound Plating: Prepare serial dilutions of the compounds in a 384-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to the compound plates using an automated liquid handler.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Data Analysis and Hit Validation
Rigorous data analysis is critical to the success of an HTS campaign.
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][17][18][19] It is calculated using the means and standard deviations of the positive and negative controls.
-
Z' > 0.5: An excellent assay suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for HTS.
Hit Identification and Confirmation
-
Primary Hits: Compounds that exhibit activity above a pre-defined threshold (e.g., >50% inhibition or activation) are considered primary hits.
-
Dose-Response Curves: Primary hits should be re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Confirmed hits should be evaluated in orthogonal assays that measure a different biological endpoint to rule out assay-specific artifacts.
Data Presentation
Clear and concise presentation of HTS data is essential for interpretation and decision-making.
Table 1: Summary of a Hypothetical HTS Campaign for this compound Derivatives
| Assay Type | Target/Cell Line | Library Size | Hit Rate (%) | Potency Range (IC₅₀/EC₅₀) |
| Anticancer | MCF-7 | 10,000 | 0.8 | 1.2 - 15.5 µM |
| Anti-inflammatory | NF-κB Reporter | 10,000 | 1.2 | 0.5 - 20.1 µM |
| Antimicrobial | S. aureus | 10,000 | 0.5 | MIC: 2 - 32 µg/mL |
Visualizing Workflows and Pathways
Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.
Caption: High-throughput screening workflow for this compound derivatives.
Caption: The Wnt/β-catenin signaling pathway, a potential target for thiophene derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel bioactive compounds. A well-designed high-throughput screening campaign, incorporating a diverse range of assays and robust data analysis, is a powerful strategy for unlocking the therapeutic potential of these derivatives. By anticipating and mitigating common challenges such as compound solubility and autofluorescence, researchers can enhance the efficiency and success rate of their screening efforts, ultimately accelerating the identification of new drug candidates.
References
- 1. Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiophene and Its Derivatives [ouci.dntb.gov.ua]
- 5. journalwjarr.com [journalwjarr.com]
- 6. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Conductive Poly(4-thiophen-2-ylphenol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of the conductive polymer, poly(4-thiophen-2-ylphenol), derived from the this compound monomer. This polymer is of significant interest due to the combined electronic properties of the polythiophene backbone and the functional versatility of the pendant phenolic groups. These phenolic moieties can serve as sites for further chemical modification, influencing the polymer's solubility, processability, and potential for applications in biosensors, drug delivery systems, and organic electronics. This guide presents two primary synthesis methodologies: electrochemical polymerization for the controlled deposition of thin films and chemical oxidative polymerization for bulk synthesis. Detailed, step-by-step protocols are provided for both methods, accompanied by explanations of the underlying chemical principles. Furthermore, this document outlines essential characterization techniques to ascertain the structural and functional properties of the synthesized polymer.
Introduction: The Significance of Poly(this compound)
Conductive polymers have emerged as a class of materials that bridge the gap between traditional plastics and metals, offering a unique combination of electrical conductivity, flexibility, and processability.[1][2] Among these, polythiophenes are particularly notable for their excellent stability and tunable electronic properties.[3] The functionalization of the thiophene monomer is a key strategy to tailor the properties of the resulting polymer.
The monomer, this compound, incorporates a phenol group, which is expected to influence the polymer's characteristics in several ways:
-
Electronic Properties: The electron-donating nature of the hydroxyl group on the phenol ring can affect the oxidation potential of the monomer and the electronic band structure of the polymer.[4][5]
-
Solubility and Processability: The polarity imparted by the phenol group can enhance solubility in more polar organic solvents, facilitating easier processing and characterization.
-
Post-Polymerization Functionalization: The reactive hydroxyl group provides a handle for subsequent chemical modifications, allowing for the attachment of various functional moieties to tailor the polymer for specific applications.[6]
-
Intermolecular Interactions: The potential for hydrogen bonding through the phenolic hydroxyl groups can influence the polymer's morphology and solid-state packing, which in turn affects its conductivity.
This guide provides researchers with the necessary protocols to synthesize and characterize poly(this compound), enabling further exploration of its potential in diverse scientific and technological fields.
Synthesis Methodologies
Two primary methods for the polymerization of this compound are detailed below: electrochemical polymerization and chemical oxidative polymerization. The choice of method will depend on the desired form of the polymer (thin film vs. bulk powder) and the required level of control over the polymerization process.
Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for the synthesis of high-quality, uniform conductive polymer films directly onto an electrode surface.[7][8] This method offers precise control over the film thickness and morphology by manipulating electrochemical parameters such as potential, current, and charge.
-
Solvent and Electrolyte: Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve many organic monomers and electrolytes. A supporting electrolyte, such as lithium perchlorate (LiClO₄), is essential to ensure ionic conductivity of the solution.
-
Monomer Concentration: The monomer concentration influences the rate of polymerization and the quality of the resulting film. A concentration in the millimolar range is typically optimal.
-
Potential Cycling: Cyclic voltammetry is a preferred method as it allows for the gradual deposition of the polymer film and provides real-time information about the polymerization process through the evolution of the voltammogram. The potential range is chosen to encompass the oxidation potential of the monomer.
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in anhydrous acetonitrile. Handle LiClO₄ with care as it is a strong oxidizer.
-
Add this compound to the electrolyte solution to a final concentration of 0.05 M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.
-
Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire or mesh as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Ensure the electrodes are clean and properly immersed in the electrolyte solution.
-
-
Electropolymerization via Cyclic Voltammetry:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.
-
Observe the gradual increase in the peak currents in successive cycles, indicating the deposition of the conductive polymer film on the working electrode.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas.
-
The resulting poly(this compound) film should be visibly colored and adherent to the ITO substrate.
-
Experimental Workflow: Electrochemical Polymerization
Caption: Workflow for the electrochemical synthesis of poly(this compound) films.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile method for producing larger quantities of conductive polymers in powder form.[9] This technique involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent.
-
Oxidant: Iron(III) chloride is a commonly used and effective oxidant for the polymerization of thiophenes. It is readily available and the reaction byproducts are easily removed.
-
Solvent: Anhydrous chloroform is a suitable solvent as it dissolves the monomer and the resulting polymer to some extent, allowing the reaction to proceed in a homogeneous or semi-homogeneous fashion.
-
Reaction Temperature and Time: The reaction is typically carried out at room temperature to avoid side reactions. A 24-hour reaction time is generally sufficient to achieve a good yield.
-
Precipitation and Washing: The polymer is precipitated in methanol to separate it from the unreacted monomer and the iron salts. Washing with methanol and water is crucial to remove impurities.
-
Reaction Setup:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform.
-
In a separate flask, prepare a solution of 4.0 g of anhydrous iron(III) chloride (FeCl₃) in 50 mL of anhydrous chloroform.
-
-
Polymerization:
-
Slowly add the FeCl₃ solution to the monomer solution dropwise with vigorous stirring at room temperature.
-
A color change should be observed as the polymerization proceeds.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid extensively with methanol until the filtrate is colorless to remove residual FeCl₃ and unreacted monomer.
-
Subsequently, wash the polymer with deionized water to remove any remaining iron salts.
-
Dry the purified poly(this compound) powder in a vacuum oven at 40-50 °C for 24 hours.
-
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative synthesis of poly(this compound) powder.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Structural and Spectroscopic Characterization
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify the functional groups present in the polymer. | Presence of characteristic peaks for the thiophene ring (C-S stretching), aromatic C-H and C=C stretching, and a broad O-H stretching band for the phenolic group. |
| ¹H NMR Spectroscopy | To confirm the polymer structure and assess its regioregularity. | Broadened peaks corresponding to the aromatic protons of the thiophene and phenol rings. The degree of broadening can indicate polymerization. |
| UV-Vis Spectroscopy | To determine the electronic absorption properties and estimate the band gap. | A broad absorption band in the visible region corresponding to the π-π* transition of the conjugated polymer backbone. |
Electrochemical and Electrical Characterization
Logical Flow of Characterization
Caption: Logical workflow for the characterization of poly(this compound).
Cyclic voltammetry (CV) is used to study the redox behavior of the polymer film.
-
Protocol:
-
Use the polymer-coated ITO electrode as the working electrode in a fresh, monomer-free electrolyte solution (0.1 M LiClO₄ in acetonitrile).
-
Scan the potential in a range that covers the oxidation and reduction of the polymer (e.g., -0.2 V to +1.5 V vs. Ag/AgCl).
-
Observe the reversible or quasi-reversible redox peaks corresponding to the p-doping and dedoping of the polymer.
-
Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential.
-
Protocol:
-
Place the polymer-coated ITO electrode in a spectroelectrochemical cell filled with monomer-free electrolyte.
-
Record the UV-Vis absorption spectrum of the polymer film at different applied potentials (in both the neutral and oxidized states).
-
Observe the changes in the absorption bands, which correspond to the electronic transitions in the polymer backbone. This technique can reveal information about the band gap and the formation of polarons and bipolarons upon doping.
-
The electrical conductivity of the polymer is a key parameter. For thin films, the four-point probe method is commonly used to measure the sheet resistance, from which the conductivity can be calculated if the film thickness is known.[4][7][10][11][12] For bulk powder, a pressed pellet is typically used for a two- or four-point probe measurement.
-
Protocol (Four-Point Probe for Thin Films):
-
Gently place the four-point probe head onto the surface of the poly(this compound) film.
-
Apply a constant current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I).
-
Measure the film thickness (t) using a profilometer.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
Quantitative Data Summary
| Property | Technique | Typical Expected Values for Polythiophenes |
| Oxidation Potential | Cyclic Voltammetry | +0.5 V to +1.5 V vs. Ag/AgCl |
| Band Gap (Eg) | UV-Vis Spectroscopy | 1.8 - 2.5 eV |
| Conductivity (σ) | Four-Point Probe | 10⁻⁵ to 10² S/cm (doping dependent) |
Note: The actual values for poly(this compound) may vary depending on the synthesis conditions, film quality, and doping level.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Lithium perchlorate is a strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
Iron(III) chloride is corrosive and hygroscopic. Handle in a dry environment.
-
Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of poly(this compound). The detailed protocols for both electrochemical and chemical polymerization methods, along with the outlined characterization techniques, are intended to equip researchers with the necessary tools to produce and evaluate this promising conductive polymer. The unique combination of a conductive polythiophene backbone and a functionalizable phenolic side group makes poly(this compound) a versatile material with significant potential for a wide range of applications in materials science and biomedical engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Conductive polymer - Wikipedia [en.wikipedia.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. Functionalization of Conductive Polymers through Covalent Postmodification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Thiophen-2-yl)phenol
Welcome to the technical support center for the synthesis of 4-(Thiophen-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable biaryl intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
The most prevalent and robust synthetic route involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This guide is structured to address specific issues you might face in each of these critical stages.
Caption: Overall synthetic workflow for 4-(Thiophen-2-yl)phenol.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming the pivotal C-C bond between the phenyl and thiophene rings.[1] However, its success is highly dependent on a number of interconnected variables.[2] Low yields in this step are the most common bottleneck.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a very low yield (<30%) or has failed completely. What are the most critical initial checks?
A1: When facing a low or zero yield, a systematic check of your foundational parameters is essential before attempting more complex optimizations.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and promote unwanted side reactions.[3] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere was maintained throughout the reaction. Solvents should be rigorously degassed prior to use.[3]
-
Reagent Quality & Integrity:
-
Boronic Acid: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially if they are electron-deficient or if the reaction conditions are too harsh (high temperature, prolonged time).[3] Use fresh, high-purity 4-methoxyphenylboronic acid.
-
Palladium Catalyst: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine-based ligands are notoriously susceptible to oxidation.[3][4] Ensure your catalyst and ligands are fresh and have been stored correctly under an inert atmosphere.
-
Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[5] Ensure it is of high purity and anhydrous where required. Solvents must be anhydrous and free of peroxides.
-
Q2: I'm observing significant byproduct formation. How do I identify and mitigate common side reactions like homocoupling and protodeboronation?
A2: Byproduct formation directly consumes your starting materials and complicates purification. Homocoupling (dimerization of the boronic acid) and protodeboronation are the most frequent culprits.[3][6]
Caption: Initial troubleshooting workflow for low Suzuki coupling yields.
-
Minimizing Homocoupling: This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3]
-
Solution: Implement rigorous degassing of your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Preventing Protodeboronation: This is the hydrolytic cleavage of the C-B bond.
-
Solution: The choice of base and temperature is critical. Overly harsh bases or excessive temperatures can accelerate this side reaction.[6] Consider screening different bases (see table below). Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help compensate for some loss.
-
Q3: How do I select the optimal catalyst system and reaction conditions for coupling with a thiophene derivative?
A3: While standard Suzuki conditions are a good starting point, couplings involving heteroaromatics like 2-bromothiophene can benefit from fine-tuning. The sulfur atom in thiophene can potentially interact with the palladium center, making ligand choice important.[7][8]
| Parameter | Common Choice(s) | Rationale & Expert Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an active Pd(0) catalyst but can be sensitive. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ; it often requires an external phosphine ligand.[4] For challenging couplings, modern precatalysts with bulky, electron-rich ligands are often superior.[9] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos ) or N-heterocyclic carbenes (NHCs) often give higher yields and faster reaction times by promoting the reductive elimination step.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common, effective base.[11] K₃PO₄ is a stronger base that can be effective at lower temperatures. Cs₂CO₃ is highly effective but more expensive. The base must be strong enough to activate the boronic acid but not so strong as to promote decomposition.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is typical. The aqueous phase contains the base, while the organic phase dissolves the substrates and catalyst.[13] Ensure solvents are degassed. |
| Temperature | 80-110 °C | Higher temperatures generally increase reaction rates but can also increase the rate of side reactions.[11] Start around 80-90 °C and adjust as needed based on reaction monitoring (TLC or LC-MS). |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene and Water, 4:1 v/v) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromothiophene is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 4-methoxy-2'-thienylbiphenyl.
Part 2: Troubleshooting the Demethylation (Ether Cleavage) Step
The final step is the cleavage of the robust methyl ether to unveil the desired phenol. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency in cleaving aryl methyl ethers.[14]
Frequently Asked Questions (FAQs)
Q4: My demethylation with BBr₃ is sluggish or incomplete, leaving significant amounts of starting material. How can I improve the conversion?
A4: Incomplete cleavage is typically a result of stoichiometry, temperature, or reaction time.
-
Stoichiometry: While a 1:1 stoichiometry is often cited, DFT calculations and experimental evidence suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[15] However, in practice, using at least 1.1-1.2 equivalents of BBr₃ per ether group is recommended to account for any reagent decomposition from trace moisture.
-
Temperature: The reaction is often started at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic Lewis acid-base adduct formation, and then allowed to warm to room temperature to drive the cleavage. If the reaction stalls, gentle heating (e.g., to 40 °C) can be attempted, but must be done cautiously to avoid side reactions.
-
Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time (monitor by TLC) for the reaction to go to completion, which can range from a few hours to overnight.
Caption: Simplified mechanism of BBr₃-mediated ether cleavage.[16][17][18]
Q5: The workup of my BBr₃ reaction is difficult, and I'm getting a low isolated yield. What is the correct procedure?
A5: The workup is critical for both quenching the excess BBr₃ and hydrolyzing the intermediate boron-oxygen species to yield the phenol.
-
Quenching: The reaction must be quenched carefully by slowly adding a proton source at low temperature (0 °C or below). Methanol is often preferred as it reacts with excess BBr₃ to form volatile trimethyl borate. Water or aqueous HCl can also be used. Caution: The quench is highly exothermic.
-
Extraction: After quenching, the product may be in an aqueous acidic layer. The pH should be adjusted as needed, and the product thoroughly extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.
-
Purification: The crude product will likely require purification by column chromatography to remove any remaining starting material and boron-containing residues.
Detailed Protocol: BBr₃ Demethylation
-
CAUTION: Boron tribromide is highly corrosive, toxic, and reacts violently with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.*
-
Setup: Dissolve the crude 4-methoxy-2'-thienylbiphenyl (1.0 equiv.) in a dry, aprotic solvent (e.g., anhydrous dichloromethane) in an oven-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Reagent Addition: Slowly add BBr₃ (1.2 equiv., typically as a 1M solution in DCM) dropwise via syringe.
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC.
-
Quenching: Cool the mixture back to 0 °C and quench by the very slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Add water and extract the product into ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield pure 4-(Thiophen-2-yl)phenol.
By understanding the critical parameters and potential pitfalls in both the Suzuki coupling and demethylation steps, you can effectively troubleshoot and optimize your synthesis for higher yields and purity.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 17. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 18. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Technical Support Center: Purification of 4-Thiophen-2-ylphenol
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Thiophen-2-ylphenol. The methodologies and principles discussed are grounded in established chemical practices to ensure reliable and reproducible outcomes.
Part 1: Initial Assessment & General FAQs
This section addresses preliminary questions and common issues observed before or during the initial stages of purification.
Question: What are the likely impurities in my crude this compound sample?
Answer: The impurity profile of your crude product is highly dependent on its synthetic route. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. Impurities from this process can include:
-
Homocoupling Products: Biphenyls formed from the coupling of two phenol boronic acid molecules or bithiophenes from the coupling of two thiophene halides. These are very common byproducts in Suzuki reactions.[1][2][3]
-
Starting Materials: Unreacted 4-hydroxy-phenylboronic acid (or its derivatives) and 2-halothiophene.
-
Dehalogenation/Protodeboronation Products: Formation of phenol or thiophene due to the replacement of the halide or boronic acid group with a hydrogen atom.[1]
-
Catalyst Residues: Residual palladium catalyst, which may require specific purification steps (e.g., treatment with activated carbon or a metal scavenger) for complete removal, especially in pharmaceutical applications.
-
Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities.[4]
Question: My crude this compound sample is turning pink or brown upon standing. What is causing this and how can I prevent it?
Answer: This discoloration is a classic sign of phenol oxidation.[4] The phenolic hydroxyl group is easily oxidized by atmospheric oxygen, a process often accelerated by exposure to light and trace metal impurities. This reaction forms highly colored quinone-like structures.
Prevention Strategies:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation or prolonged heating.[4]
-
Minimize Light Exposure: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.
-
Use High-Purity Solvents: Solvents can contain trace metal impurities that catalyze oxidation. Using freshly distilled or high-purity solvents can help.
-
Prompt Purification: Purify the crude product as soon as possible after synthesis to minimize the time it is exposed to air and light.
Part 2: Troubleshooting Purification by Chromatography
Chromatography is a primary method for purifying this compound, but its acidic nature presents unique challenges.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My compound is streaking or "tailing" significantly on the silica gel TLC plate. What can I do?
Answer: Peak tailing is the most common issue when working with phenols on silica gel. It is caused by the strong, non-ideal interaction between the acidic phenolic hydroxyl group and the acidic silanol (Si-OH) groups on the silica surface.[4] To resolve this:
-
Add an Acidic Modifier: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (mobile phase).[4][5] The modifier protonates the silica surface and competes for binding sites, resulting in sharper, more symmetrical spots.
Question: I can't see my compound on the TLC plate. What visualization methods work for phenols?
Answer: While this compound is UV-active due to its aromatic rings, its response may be weak. If UV visualization is insufficient, several chemical stains are effective for phenols:
-
p-Anisaldehyde Stain: Upon heating, this stain reacts with phenols to produce colored spots (often violet, blue, or red).[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Phenols react readily to give yellow-brown spots on a purple background.
-
Ferric Chloride (FeCl₃) Spray: A classic test for phenols, this spray often produces intense blue, violet, or green colored complexes.[5]
-
Iodine Chamber: A non-destructive method where iodine vapor reversibly adsorbs onto the compound, revealing it as a brown spot.[7][8]
Flash Column Chromatography Troubleshooting
Question: My compound is tailing on the column, leading to poor separation and mixed fractions. How do I fix this?
Answer: Just as with TLC, tailing on a column is due to the interaction with silica gel.
-
Solution: The most effective solution is to add 0.1-0.5% acetic acid to your mobile phase. This will significantly improve peak shape and enhance separation.[4][9] Be aware that you will need to remove the acetic acid from your final product, typically via an aqueous wash of the combined fractions or by evaporation under high vacuum.
Question: What is a good starting solvent system for purifying this compound on a silica gel column?
Answer: this compound is a moderately polar compound. A good starting point for developing a solvent system is a mixture of a non-polar and a polar solvent.
-
Recommended Starting Point: Begin with TLC analysis using a mixture of Hexanes and Ethyl Acetate . A typical starting ratio is 4:1 or 3:1 (Hexane:EtOAc). Adjust the ratio until the Rf value of your product is approximately 0.25-0.35 for optimal column separation.[9][10]
-
Alternative for More Polar Impurities: If you need a more polar system, a mixture of Dichloromethane (DCM) and Methanol (MeOH) can be effective. Start with 1-2% MeOH in DCM and increase as needed.[9][10]
Question: My compound appears to be degrading on the column. What are my alternatives?
Answer: If your compound is sensitive to the acidity of standard silica gel, you may observe decomposition.
-
Deactivated Silica: You can "deactivate" the silica gel by pre-treating it with a base like triethylamine. A common method is to prepare the column slurry in your non-polar solvent containing 1-2% triethylamine, which neutralizes the acidic sites.[10]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[11]
-
Reversed-Phase Chromatography: If all else fails, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) is an excellent option for polar compounds and avoids the acidity issues of silica gel.[12][13]
Part 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.
Question: My compound has "oiled out" of the solution instead of forming crystals. What does this mean and what should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. The compound comes out of solution as a liquid (an oil) rather than a solid. This is detrimental to purification as the oil simply traps impurities.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.
-
Lower the Cooling Temperature: The oil may solidify if cooled to a much lower temperature (e.g., in a dry ice/acetone bath), after which you can attempt to recrystallize the resulting solid.
-
Change Solvents: The current solvent may be unsuitable. Try a solvent with a lower boiling point or use a two-solvent system.[14]
Question: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
Answer: If your solution is supersaturated but crystals haven't formed, nucleation has not yet occurred. You can induce it by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Concentrate the Solution: Remove some of the solvent using a rotary evaporator or a stream of nitrogen and attempt to cool again.
-
Extended Cooling: Leave the flask in an ice bath or refrigerator for a longer period (several hours to overnight).[14]
Question: How do I choose the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
Procedure for Solvent Selection:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is too good.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potentially good solvent.
-
Cool the solution to room temperature and then in an ice bath. If abundant, pure-looking crystals form, you have found a good solvent.
For this compound, consider solvents like toluene, ethanol, or mixed solvent systems like ethyl acetate/hexanes or ethanol/water.[15][16] In a two-solvent system, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[17]
Part 4: Data Tables and Visual Workflows
Data Tables
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Solvent System (v/v) | Polarity | Recommended Use Case | Troubleshooting Tip |
| Hexanes / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent starting point for initial TLC trials and column purification. | Add 0.5% acetic acid to prevent tailing. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Useful for separating more polar impurities or if solubility in EtOAc is low.[9] | Prepare fresh; DCM can evaporate, changing the solvent ratio.[9] |
| Toluene / Acetone (9:1) | Medium | Good alternative system for phenolic compounds.[5] | Ensure proper ventilation due to toluene toxicity. |
Table 2: Common Solvents for Recrystallization of Phenolic Compounds
| Solvent | Boiling Point (°C) | Characteristics | Common Solvent Pair |
| Water | 100 | Good for very polar compounds, but may have low solubility. | Ethanol or Acetone[14][15] |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. | Water or Hexanes |
| Toluene | 111 | Excellent for aromatic compounds; high boiling point allows for a wide solubility range. | Hexanes or Ligroin[14] |
| Ethyl Acetate | 77 | Good dissolving power, often used in a solvent pair. | Hexanes[15] |
| Hexanes | 69 | Non-polar; typically used as the "poor" solvent in a two-solvent system. | Ethyl Acetate or Toluene |
Visual Workflows (Graphviz)
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. epfl.ch [epfl.ch]
- 7. silicycle.com [silicycle.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Thiophen-2-ylphenol Production
Document ID: TTP-TSG-2026-01
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 4-Thiophen-2-ylphenol. This key intermediate is crucial in the development of various pharmaceutical agents and advanced materials. Its molecular structure, featuring a phenol linked to a thiophene ring, presents unique synthetic challenges, particularly when transitioning from bench-scale discovery to pilot-plant and manufacturing scales.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common obstacles. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust, self-validating methodologies to ensure a successful and scalable synthesis.
Common Synthetic Routes: A Strategic Overview
The synthesis of this compound typically involves the formation of a C-C bond between a thiophene and a phenol ring. The most prevalent and industrially viable approach is a two-step process involving a cross-coupling reaction to form a protected phenol intermediate, followed by deprotection.
-
Suzuki-Miyaura Coupling followed by Demethylation: This is the workhorse route. It involves coupling a thiophene-2-boronic acid (or its ester equivalent) with a readily available, protected phenol derivative, such as 4-bromoanisole. The resulting methoxy-protected intermediate is then demethylated to yield the final product. This route is favored for its high functional group tolerance, generally good yields, and the commercial availability of starting materials.[1][2]
-
Ullmann Condensation: A classical alternative, this route involves the copper-catalyzed coupling of a 2-halothiophene with a phenol.[3] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can be problematic at scale.[4][5] Modern ligand-accelerated protocols have made this route milder and more efficient.[6]
-
Grignard-based Routes: While feasible, using a Grignard reagent like 2-thienylmagnesium bromide is often complicated by the reactivity of the phenolic proton, necessitating robust protection strategies and stringent anhydrous conditions, which can be challenging to maintain on a large scale.[7][8]
This guide will focus primarily on the Suzuki-Miyaura pathway, as it represents the most common and scalable method, presenting a unique set of challenges that require careful consideration.
Core Synthesis Workflow: Suzuki Coupling & Demethylation
The diagram below illustrates the primary synthetic strategy discussed in this guide.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide for Scale-Up
This section addresses specific, practical problems encountered during the scale-up of the Suzuki-Miyaura and demethylation steps in a question-and-answer format.
Part A: Suzuki-Miyaura Coupling
Question 1: My Suzuki coupling is stalling at ~70-80% conversion, and I'm seeing significant protodeboronation of my thiopheneboronic acid. What's the cause and solution?
Answer: This is a classic scale-up challenge, often rooted in a combination of factors that are less pronounced at the lab scale.
-
Causality:
-
Protodeboronation: Thiopheneboronic acids are particularly susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially in the presence of water and at elevated temperatures.[9] This side reaction consumes your starting material and generates thiophene as a byproduct.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the formation of inactive palladium black, especially with prolonged reaction times at high temperatures.[10]
-
Insufficient Mass Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution, exacerbating both protodeboronation and catalyst deactivation.
-
-
Troubleshooting & Solutions:
-
Switch to a Boronic Ester: Use thiophene-2-boronic acid pinacol ester instead of the free boronic acid. Pinacol esters are significantly more stable and less prone to protodeboronation, which improves reproducibility and handling at scale.[11]
-
Optimize the Base and Solvent System: A biphasic solvent system like Toluene/Water or Dioxane/Water is common.[12] However, the choice of base is critical. Using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can reduce the rate of protodeboronation compared to stronger bases like sodium hydroxide.[13]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be robust enough for a challenging coupling at scale. Consider using more electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable palladium complexes that promote the desired reductive elimination step over side reactions.[14]
-
Temperature and Dosing Control: Instead of heating the entire mixture at once, consider a controlled dosing strategy. Add the boronic acid reagent slowly to the heated mixture of the aryl halide, catalyst, and base. This maintains a low instantaneous concentration of the sensitive reagent, minimizing degradation.
-
Question 2: My final product has unacceptably high levels of residual palladium. How can I effectively remove it on a large scale?
Answer: Palladium contamination is a major regulatory concern, especially for pharmaceutical intermediates.[15] Simple filtration is rarely sufficient.
-
Causality: Palladium can remain in the product as soluble complexes or finely dispersed nanoparticles. The choice of workup and purification method is critical for its removal.
-
Troubleshooting & Solutions:
| Method | Description | Pros | Cons |
| Activated Carbon | The crude product solution is treated with activated carbon, which adsorbs residual palladium. | Cost-effective, readily available. | Can lead to product loss due to adsorption; requires hot filtration which can be hazardous at scale. |
| Thiol-Based Scavengers | Functionalized silica gels or polymers with thiol groups (e.g., SiliaMetS Thiol) are added to the product stream. The sulfur atoms chelate the palladium. | Highly effective, specific for heavy metals.[14] | Higher cost than carbon; requires an additional solid-liquid separation step. |
| Crystallization | Careful selection of a recrystallization solvent can cause the desired product to crystallize while leaving palladium impurities in the mother liquor.[10] | Integrates purification and palladium removal in one step. | May require multiple recrystallizations; palladium can sometimes co-crystallize with the product. |
| Extraction/Wash | Washing the organic solution of the product with an aqueous solution containing a chelating agent like thiourea or cysteine. | Can be integrated into the workup procedure. | Often less effective than solid scavengers; can introduce new impurities. |
Recommendation for Scale-Up: A combination approach is often best. For example, perform an initial aqueous wash with a chelating agent during workup, followed by treatment with a thiol-based scavenger or activated carbon before the final crystallization.[16]
Question 3: The reaction is showing a significant exotherm upon catalyst addition, posing a safety risk. How do I manage this?
Answer: Suzuki couplings can be deceptively exothermic, and what is easily managed in a lab flask can become a dangerous runaway reaction in a large vessel.[17]
-
Causality: The exotherm is generated during the catalytic cycle. The rate of heat generation can be very rapid, especially with highly active catalysts, potentially exceeding the cooling capacity of the reactor.[18]
-
Troubleshooting & Solutions:
-
Perform Thermal Hazard Analysis: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR).[17] This data is essential for safe process design.
-
Control Addition Rate: The most effective control strategy is to limit the rate of reaction by controlling the addition of a key reagent. Add the palladium catalyst solution or the boronic acid solution slowly and sub-surface to the reaction mixture, carefully monitoring the internal temperature.
-
Use a Less Active Pre-catalyst: While high activity is desirable for yield, it can be a safety liability. Sometimes, using a less reactive palladium source (e.g., Pd(OAc)₂) with a ligand, rather than a highly active pre-formed catalyst, can slow the initial rate of reaction.
-
Ensure Adequate Cooling: Verify that the reactor's cooling system is sufficient to handle the calculated heat flow. Ensure there is an emergency quenching plan in place.
-
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Part B: Demethylation Step
Question 4: The demethylation of 2-(4-methoxyphenyl)thiophene with BBr₃ is messy and difficult to handle at scale. Are there better alternatives?
Answer: Boron tribromide (BBr₃) is an excellent lab-scale reagent but presents significant handling challenges (extreme moisture sensitivity, corrosivity) and workup issues (boric acid sludges) at the pilot scale.
-
Causality: BBr₃ is a very strong Lewis acid that coordinates to the methoxy oxygen, followed by cleavage of the methyl-oxygen bond. While effective, its high reactivity leads to difficult handling and potential side reactions if not perfectly controlled.[19]
-
Troubleshooting & Solutions:
-
Aluminum Chloride and a Thiol: A robust and scalable alternative is using a Lewis acid like aluminum chloride (AlCl₃) in combination with a nucleophilic thiol.[20] Odorless thiols like decanethiol are preferred over foul-smelling options like ethanethiol.[21] The AlCl₃ coordinates to the ether, and the thiol acts as a soft nucleophile to cleave the methyl group. This method is often cleaner and uses less hazardous materials.
-
Aqueous Hydrobromic Acid (HBr): For some substrates, refluxing in concentrated aqueous HBr can be an effective, inexpensive, and straightforward method for demethylation.[22] However, it requires high temperatures and highly corrosive conditions, which necessitates specialized corrosion-resistant reactors (e.g., glass-lined).
-
Methionine/Methanesulfonic Acid: A greener and milder option involves using L-methionine in methanesulfonic acid (MSA). This system generates methyl bromide in situ and avoids the use of halogenated solvents.
-
| Reagent System | Temperature | Pros | Cons |
| BBr₃ | -20 to 25 °C | High efficiency, low temperature. | Highly corrosive, moisture sensitive, difficult workup.[19] |
| AlCl₃ / Decanethiol | 25 to 50 °C | Good yield, uses odorless thiol, scalable.[21] | Requires careful control of AlCl₃ addition (exothermic). |
| Aqueous HBr (48%) | Reflux (~125 °C) | Inexpensive, simple reagents. | Highly corrosive, high temperature required.[22] |
| Methionine / MSA | 80 to 100 °C | "Greener" option, avoids halides. | Can be slower, requires acid-resistant equipment. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most recommended for a 100 kg scale production of this compound? The Suzuki-Miyaura coupling of 4-bromoanisole with thiophene-2-boronic acid pinacol ester, followed by demethylation with AlCl₃/decanethiol, is the most recommended route. It offers the best balance of reagent stability, reaction robustness, safety, and scalability.
Q2: What are the critical process parameters (CPPs) to monitor during the Suzuki coupling scale-up? The key CPPs are: 1) Temperature control during reagent addition and reaction. 2) Agitation rate to ensure proper mixing and mass transfer. 3) Purity of starting materials and catalyst. 4) Strict control of inert atmosphere to prevent oxygen-induced side reactions (homocoupling).[10]
Q3: How should I handle the waste streams, particularly those containing palladium and boron compounds? Palladium-containing waste should be segregated and sent to a specialized refiner for recovery, which is both environmentally responsible and economical.[16] Boron-containing aqueous waste can typically be treated by adjusting the pH and processing through standard wastewater treatment, but local regulations must be followed.
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling
-
Reagents: 4-Bromoanisole (1.0 eq), Thiophene-2-boronic acid pinacol ester (1.1 eq), Pd(OAc)₂ (0.01 eq), SPhos (0.02 eq), K₃PO₄ (2.0 eq), Toluene (5 vol), Water (2 vol).
-
Procedure:
-
To a clean, dry, and inerted reactor, charge toluene, water, 4-bromoanisole, and K₃PO₄.
-
Begin vigorous agitation and heat the mixture to 80-85 °C.
-
In a separate vessel, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene. Add this catalyst solution to the reactor.
-
Add the thiophene-2-boronic acid pinacol ester to the reactor over 1-2 hours, maintaining the internal temperature below 90 °C.
-
Hold the reaction at 85-90 °C for 4-6 hours, monitoring for completion by HPLC.
-
Once complete, cool the mixture to room temperature. Separate the aqueous layer.
-
Wash the organic layer with brine, then proceed to palladium scavenging or directly to the solvent swap for the next step.
-
Protocol 2: Scalable Demethylation
-
Reagents: Crude 2-(4-Methoxyphenyl)thiophene (1.0 eq), Aluminum Chloride (AlCl₃, 3.0 eq), Decanethiol (2.0 eq), Dichloromethane (DCM, 10 vol).
-
Procedure:
-
Charge the crude 2-(4-methoxyphenyl)thiophene solution in DCM to an inerted reactor and cool to 0-5 °C.
-
Add AlCl₃ portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. An exotherm will be observed.
-
After the AlCl₃ addition is complete, add decanethiol dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by HPLC.
-
Upon completion, carefully and slowly quench the reaction by adding it to a separate vessel containing cold water (10 vol).
-
Separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with sodium bicarbonate solution and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude this compound.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., Toluene/Heptane).
-
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 8. aroonchande.com [aroonchande.com]
- 9. BJOC - One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 21. zenodo.org [zenodo.org]
- 22. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Technical Support Center: Optimization of 4-Thiophen-2-ylphenol Derivatization
Welcome to the technical support center for the derivatization of 4-thiophen-2-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to this compound Derivatization
This compound is a versatile building block in medicinal chemistry and materials science, owing to the unique electronic and structural properties of its constituent phenol and thiophene rings.[1][2][3] Derivatization of the phenolic hydroxyl group is a common strategy to modulate its physicochemical properties and to introduce new functionalities for further synthetic transformations. This guide will focus on the optimization of common derivatization reactions, including etherification, esterification, and cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound, providing concise answers and directing you to more detailed troubleshooting where necessary.
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The phenolic hydroxyl group can be readily derivatized through several common reactions:
-
Etherification: Formation of an ether linkage (-O-R) by reacting the phenol with an alkyl halide, sulfate, or alcohol. The Williamson ether synthesis is a classic and widely used method.[4]
-
Esterification: Formation of an ester linkage (-O-C(=O)R) by reaction with a carboxylic acid, acid chloride, or anhydride.[5][6]
-
Cross-Coupling Reactions: Although less common for direct derivatization of the hydroxyl group, it can be converted to a better leaving group (e.g., triflate) to participate in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination for C-C or C-N bond formation.[7][8]
-
Silylation: Conversion to a silyl ether, which is often used as a protecting group or to increase volatility for gas chromatography (GC) analysis.[9][10][11]
Q2: How does the thiophene ring influence the reactivity of the phenol?
A2: The sulfur atom in the thiophene ring can influence the electronic properties of the phenol. Thiophene itself is an electron-rich aromatic ring.[12] The thiophene moiety can therefore donate electron density to the phenol ring, potentially increasing the nucleophilicity of the phenoxide ion in reactions like Williamson ether synthesis. However, the sulfur atom can also interact with metal catalysts, which is a key consideration in cross-coupling reactions.
Q3: What are the key parameters to control for a successful derivatization reaction?
A3: The most critical parameters are generally the choice of base, solvent, temperature, and reaction time. For catalyzed reactions, the selection of the catalyst and ligand is also crucial.[13] The specific optimal conditions will depend on the chosen derivatization method.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) to track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring, often after a derivatization step to make the analyte more volatile for GC.[14]
Q5: What are some common challenges in purifying thiophene-containing compounds?
A5: Thiophene-containing compounds can sometimes be challenging to purify due to their potential for strong adsorption on silica gel, leading to tailing peaks during column chromatography.[15] Using a less acidic stationary phase (e.g., neutral alumina) or adding a small amount of a polar solvent or a base (like triethylamine) to the eluent can help mitigate this issue. Distillation can also be an effective purification method for volatile thiophene derivatives.[15]
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the derivatization of this compound.
Section 2.1: Etherification (e.g., Williamson Ether Synthesis)
Problem 1: Low or no product formation.
-
Potential Cause 1: Incomplete deprotonation of the phenol.
-
Scientific Rationale: The Williamson ether synthesis requires the formation of a nucleophilic phenoxide ion.[4] If the base is not strong enough to fully deprotonate the phenol, the reaction will be slow or may not proceed at all.
-
Solution:
-
Use a stronger base: Switch from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Ensure anhydrous conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are completely dry. Moisture will quench the base.[16]
-
-
-
Potential Cause 2: Poor reactivity of the alkylating agent.
-
Scientific Rationale: The reactivity of alkyl halides follows the order I > Br > Cl. Sterically hindered alkyl halides will also react more slowly.
-
Solution:
-
Use a more reactive alkylating agent: If possible, switch from an alkyl chloride to an alkyl bromide or iodide.
-
Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for less reactive alkylating agents.
-
-
-
Potential Cause 3: Inappropriate solvent.
-
Scientific Rationale: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
-
Solution:
-
Switch to a polar aprotic solvent: If you are using a less polar solvent, try switching to DMF or DMSO.
-
Consider phase-transfer catalysis: For reactions in a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the phenoxide into the organic phase.[17]
-
-
Problem 2: Formation of side products.
-
Potential Cause 1: Elimination reaction of the alkyl halide.
-
Scientific Rationale: With secondary or tertiary alkyl halides, the phenoxide can act as a base, leading to E2 elimination instead of SN2 substitution.
-
Solution:
-
Use a primary alkyl halide: If the desired derivative allows, use a primary alkyl halide.
-
Use a less hindered base: A bulky base will favor elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions.
-
-
Section 2.2: Esterification
Problem 1: Incomplete esterification.
-
Potential Cause 1: Equilibrium limitation.
-
Scientific Rationale: Fischer-Speier esterification is an equilibrium-controlled reaction. The presence of water, a byproduct, can drive the reaction backward.
-
Solution:
-
Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Use an excess of one reactant: Using an excess of the carboxylic acid or the phenol can shift the equilibrium towards the product.
-
-
-
Potential Cause 2: Insufficient activation of the carboxylic acid.
-
Scientific Rationale: Direct esterification with a carboxylic acid requires a strong acid catalyst.[5] Alternatively, the carboxylic acid can be converted to a more reactive derivative.
-
Solution:
-
Use a more reactive acylating agent: Convert the carboxylic acid to its corresponding acid chloride or anhydride. These are much more reactive and do not produce water as a byproduct.
-
Use a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid.
-
-
Section 2.3: Suzuki-Miyaura Cross-Coupling (of the corresponding triflate)
To perform a Suzuki coupling, the phenol must first be converted to a triflate (or another suitable leaving group).
Problem 1: Low yield of the coupled product.
-
Potential Cause 1: Catalyst deactivation.
-
Scientific Rationale: The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation.
-
Solution:
-
Choose an appropriate ligand: Bulky, electron-rich phosphine ligands like XPhos or SPhos can help stabilize the active palladium species and prevent catalyst decomposition.
-
Use a pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results.
-
-
-
Potential Cause 2: Protodeborylation of the boronic acid.
-
Scientific Rationale: Boronic acids can be unstable under certain reaction conditions, leading to the formation of the corresponding arene through protodeborylation.[18]
-
Solution:
-
Use a milder base: Strong bases can promote protodeborylation. Consider using a weaker base like potassium carbonate or cesium fluoride.
-
Use a boronic ester: Boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids.
-
Degas the reaction mixture: Oxygen can also contribute to the degradation of the boronic acid.[18]
-
-
Problem 2: Homocoupling of the boronic acid.
-
Potential Cause: Presence of oxygen.
-
Scientific Rationale: Oxygen can promote the homocoupling of boronic acids.
-
Solution:
-
Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.[19]
-
-
Part 3: Experimental Protocols and Data
General Protocol for Williamson Ether Synthesis of this compound Derivatives
Table 1: Recommended Starting Conditions for Derivatization Reactions
| Reaction Type | Reagents | Base | Catalyst/Ligand | Solvent | Temperature |
| Etherification | Alkyl bromide | NaH | - | DMF | RT to 80 °C |
| Esterification | Acid chloride | Pyridine or Et₃N | DMAP (cat.) | CH₂Cl₂ | 0 °C to RT |
| Suzuki Coupling | Arylboronic acid | K₂CO₃ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene/Water or Dioxane/Water | 80 to 110 °C |
| Buchwald-Hartwig | Amine | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 80 to 110 °C |
Note: These are general starting points. Optimization may be required for specific substrates.
Troubleshooting Decision Tree
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 4. Phenol ether - Wikipedia [en.wikipedia.org]
- 5. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 6. WO1997049663A1 - Esterification of phenols - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Thiophene Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the nuances of employing thiophene boronic acids. The Suzuki coupling is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and functional materials where the thiophene moiety is a prevalent scaffold.[1][2] However, the unique electronic properties and potential instability of thiophene boronic acids can present specific challenges.[1][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a thiophene boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
Low or non-existent yields in Suzuki couplings involving thiophene boronic acids can stem from several interrelated factors. A systematic approach to troubleshooting is crucial for efficiently identifying and resolving the issue.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[4] Ensure that your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents have been properly degassed.[5] The formation of a black precipitate, known as palladium black, can be an indicator of catalyst decomposition, which is often exacerbated by the presence of oxygen.[5]
-
Reagent Purity: Verify the purity of your starting materials. The aryl halide, the thiophene boronic acid, and the base should be of high purity. Boronic acids, in particular, can degrade over time.[4]
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. While many Suzuki couplings proceed well at elevated temperatures (e.g., 80–110 °C), excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[4]
Deeper Mechanistic Considerations:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. Thiophene substrates, being electron-rich heterocycles, can influence the efficiency of the catalytic cycle.
-
For Electron-Rich Thiophenes: If your thiophene boronic acid or aryl halide partner is electron-rich, the oxidative addition step may be slow.[5] Employing bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can significantly accelerate this step and improve overall reaction efficiency.[4][5]
-
Catalyst Precursor: Consider using a more robust, air-stable palladium precatalyst, such as a palladacycle (e.g., XPhos Pd G3), which can improve reproducibility.[4]
-
-
Base and Solvent System: The choice of base and solvent is highly interdependent and substrate-specific.[4][5]
-
Base Strength: The base activates the boronic acid for transmetalation.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6] The solubility of the base and the reactants is a key consideration. For instance, K₃PO₄ is often effective but requires a solvent system that can accommodate it.[2]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[5] Vigorous stirring is essential in biphasic systems to ensure efficient mixing.[4] For substrates prone to protodeboronation, anhydrous conditions may be necessary.[3][4]
-
The following diagram illustrates a general troubleshooting workflow for low-yield Suzuki reactions.
Caption: A general workflow for troubleshooting a failed Suzuki coupling reaction.
Q2: I'm observing significant protodeboronation of my thiophene boronic acid. How can I minimize this side reaction?
Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[7] Thiophene boronic acids, being electron-rich heterocycles, are particularly susceptible to this side reaction, especially under basic aqueous conditions.[1][8]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters or Trifluoroborate Salts: Boronic acids can be converted to more stable derivatives.
-
Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids and can sometimes be used directly in the coupling reaction.[5]
-
MIDA Boronate Esters: These offer a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing protodeboronation.[7]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are often highly crystalline, air-stable solids that can be more robust alternatives to boronic acids.[9]
-
-
Employ Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can be highly effective.[4][10] This requires the use of dry solvents and an anhydrous base. A novel method utilizing trimethyl borate under anhydrous conditions has shown success for coupling various heteroaryl partners.[3]
-
Modify the Base and Solvent System:
-
Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
-
pH Control: The rate of protodeboronation for thienylboronic acids is reported to be fastest at pH > 10, which is typical for many Suzuki coupling conditions.[8] Careful selection of the base can help manage the pH.
-
-
Increase Catalyst Activity: A highly active catalyst system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[8] Using advanced catalyst systems, such as those with Buchwald ligands, can be beneficial.[8]
Q3: My reaction is producing a significant amount of homocoupling byproduct. What causes this and how can it be prevented?
Homocoupling, the formation of a biaryl from two molecules of the boronic acid (R-B(OH)₂) or two molecules of the aryl halide (Ar-X), is a common side reaction.
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[4] Oxygen can reoxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[11]
-
Prevention: The most effective preventative measure is to ensure the reaction is run under strictly anaerobic conditions through rigorous degassing of solvents and maintaining a positive pressure of an inert gas.[4]
-
-
Aryl Halide Homocoupling: This is less common but can occur, particularly at high temperatures or with very active catalyst systems.
The following diagram illustrates the main Suzuki catalytic cycle and the competing protodeboronation and homocoupling pathways.
Caption: The Suzuki catalytic cycle and key side reactions.
Q4: I am struggling with the purification of my thiophene-containing product. What are some effective strategies?
Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Column Chromatography: This is the most common purification method.
-
Solvent System Screening: If your product and a starting material (e.g., the aryl bromide) co-elute, try different solvent systems (e.g., methanol/DCM, ether/hexane) to alter the selectivity.[12]
-
Acid/Base Modification: If your product or an impurity contains a basic nitrogen or an acidic proton, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change its retention on the silica gel, aiding separation.[12]
-
-
Aqueous Wash: An aqueous wash with a dilute base (e.g., NaOH solution) can help remove unreacted boronic acid from the organic layer during workup.[13]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[12]
-
Distillation: For liquid products, distillation under reduced pressure can be a viable purification method.[14]
Experimental Protocols
General Protocol for Suzuki Coupling of a Thiophene Boronic Acid
This is a general starting point; optimization will likely be required for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the thiophene boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[4]
Protocol for the Preparation of a Diethanolamine Adduct of a Boronic Acid
This can be used to stabilize a boronic acid prone to degradation.[15]
-
Dissolution: In a vial with a stir bar, dissolve the thiophene boronic acid (1.0 equiv) in a minimal amount of methylene chloride.[4]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[4]
-
Precipitation: A precipitate will form. Continue stirring the slurry for 10-15 minutes.[4]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction, typically in protic solvents.[4]
Data Summary
Table 1: Recommended Bases for Suzuki Coupling of Thiophenes
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Often very effective, but can promote protodeboronation in sensitive substrates.[2] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Highly effective, but more expensive. Good for difficult couplings.[5] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good general-purpose base.[5][6] Can be a milder alternative to K₃PO₄.[4] |
| KF | Weak | Anhydrous THF, Dioxane | Useful in anhydrous conditions to minimize protodeboronation.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. patents.justia.com [patents.justia.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Characterization of 4-Thiophen-2-ylphenol
Welcome to the technical support center for the characterization of 4-Thiophen-2-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the characterization of this compound using common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The phenolic hydroxyl (-OH) proton signal in my ¹H NMR spectrum is broad, weak, or has a variable chemical shift. How can I confirm its identity and get a sharper signal?
A1: This is a very common issue with phenolic compounds due to proton exchange with residual water or other protic impurities in the NMR solvent, as well as concentration and temperature effects.[1][2]
Causality: The lability of the phenolic proton leads to rapid chemical exchange, which broadens the signal and makes its chemical shift highly dependent on the sample conditions.
Step-by-Step Protocol for Confirmation and Resolution:
-
D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum.
-
Expected Result: The phenolic -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity. This is a definitive confirmation of the hydroxyl proton.[2]
-
-
Solvent Titration:
-
The choice of solvent can dramatically affect the chemical shift and sharpness of the -OH peak.[1]
-
Acquire spectra in different deuterated solvents. For instance, in a non-hydrogen bonding solvent like CDCl₃, the peak is often broad and appears between 4-7 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, the hydrogen bond with the solvent slows down the exchange, resulting in a sharper peak that is shifted downfield, typically between 9-10 ppm.
-
-
Temperature Variation:
-
Acquiring the spectrum at a lower temperature can sometimes slow down the proton exchange rate, leading to a sharper signal.
-
Expected ¹H and ¹³C NMR Data for this compound:
| ¹H NMR (Typical) | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic OH | Variable (4-10) | Broad Singlet | 1H |
| Aromatic CH (Phenol) | ~6.8 - 7.5 | Multiplet | 4H |
| Aromatic CH (Thiophene) | ~7.0 - 7.4 | Multiplet | 3H |
| ¹³C NMR (Typical) | Chemical Shift (ppm) |
| C-OH (Phenol) | ~155 |
| Aromatic CH (Phenol) | ~115 - 130 |
| Aromatic CH (Thiophene) | ~120 - 128 |
| Quaternary C (Thiophene) | ~140 |
| Quaternary C (Phenol) | ~130 |
Note: Predicted shifts are based on general values for phenol and thiophene derivatives. Actual values can vary based on solvent and concentration.[1][3]
Q2: The aromatic signals in my ¹H NMR spectrum are overlapping, making it difficult to assign the individual protons of the phenol and thiophene rings. What can I do?
A2: Overlapping aromatic signals are a common challenge. Several strategies can be employed to resolve these peaks.
Causality: The protons on both the phenol and thiophene rings resonate in a similar region of the spectrum (typically 6.5-8.0 ppm).
Step-by-Step Protocol for Resolution:
-
Use a Higher Field NMR Spectrometer:
-
If available, re-run the sample on a higher field instrument (e.g., 600 MHz instead of 300 MHz). The increased spectral dispersion will often resolve overlapping multiplets.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which protons are adjacent to each other within the same ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for assigning quaternary carbons and confirming the connectivity between the phenol and thiophene rings.
-
-
Change the NMR Solvent:
-
As mentioned previously, changing the solvent can alter the chemical shifts of the protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.[2]
-
Workflow for Resolving Overlapping NMR Signals:
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Enhancing the Performance of 4-Thiophen-2-ylphenol in Electronic Devices
Welcome to the technical support center for 4-Thiophen-2-ylphenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile organic semiconductor in their electronic device applications. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize the performance of your devices.
PART 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low Hole Mobility in Organic Thin-Film Transistors (OTFTs)
Question: We are fabricating OTFTs with this compound as the active layer, but the measured hole mobility is significantly lower than expected (e.g., < 10⁻⁴ cm²/Vs). What are the likely causes and how can we improve this?
Answer: Low hole mobility in this compound-based OTFTs is a common challenge that can often be traced back to suboptimal molecular ordering and poor intermolecular electronic coupling in the solid state. Here are several potential causes and corresponding troubleshooting steps:
-
Poor Film Crystallinity and Morphology: The arrangement of this compound molecules in the thin film is critical for efficient charge transport. Amorphous or poorly ordered films will have a high density of charge traps, which impede carrier movement.
-
Solution 1: Thermal Annealing. Post-deposition thermal annealing can provide the necessary thermal energy for molecular rearrangement into more ordered crystalline domains. We recommend a systematic study of annealing temperatures, starting from just above the glass transition temperature of the material. For example, annealing at 150 °C for 5 minutes has been shown to increase hole mobility by a factor of 10 in similar DPP-based polymers[1].
-
Solution 2: Solvent Selection and Deposition Technique. The choice of solvent for solution processing (e.g., spin coating) can significantly influence film morphology. Solvents with higher boiling points generally evaporate more slowly, allowing more time for molecular self-assembly. Consider switching to solvents like dichlorobenzene or trichlorobenzene.
-
-
Substrate Surface Treatment: The interface between the dielectric layer and the organic semiconductor is crucial. A poorly prepared substrate surface can lead to disordered growth of the this compound film.
-
Solution: Surface Passivation. Treating the Si/SiO₂ substrate with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) or polystyrene (PS) can reduce surface traps and promote better molecular ordering. The choice of SAM can influence the resulting charge carrier mobility[2].
-
-
Impurities in the Material: Even small amounts of impurities can act as charge traps and degrade device performance.
-
Solution: Material Purification. Ensure the this compound you are using is of high purity. If you are synthesizing the material in-house, consider additional purification steps such as sublimation or column chromatography.
-
Issue 2: High OFF Currents and Low ON/OFF Ratios in OTFTs
Question: Our OTFTs exhibit a high OFF current, leading to a low ON/OFF ratio (< 10³). How can we mitigate this issue?
Answer: A high OFF current is often indicative of unintentional doping of the semiconductor layer or significant gate leakage. Here’s how you can address this:
-
Unintentional Doping by Atmospheric Species: Thiophene-based materials can be susceptible to p-type doping by atmospheric oxygen and moisture, which increases the OFF current[3].
-
Solution 1: Inert Atmosphere Processing. Fabricate and test your devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to air and moisture.
-
Solution 2: Molecular Design. While you are using this compound, for future material design, consider incorporating structural modifications that increase the ionization potential, making the material more stable against oxidation[3].
-
-
Gate Leakage Current: A significant leakage current through the gate dielectric will contribute to a high OFF current.
-
Solution: Dielectric Integrity. Ensure the quality of your gate dielectric. If you are using thermally grown SiO₂, check for pinholes or defects. You may also consider using a bilayer dielectric to reduce leakage.
-
Issue 3: Poor Film Quality and Dewetting during Spin Coating
Question: When we try to deposit this compound via spin coating, the resulting film is non-uniform, with signs of dewetting. What could be the cause?
Answer: Film uniformity is critical for consistent device performance. Dewetting and non-uniformity are typically caused by poor surface energy matching between the solution and the substrate, or by the solution's viscosity and drying characteristics.
-
Surface Energy Mismatch: If the surface energy of the substrate is too low compared to the surface tension of the solution, the liquid will tend to bead up rather than forming a uniform film.
-
Solution: Substrate Surface Modification. As mentioned previously, treating your substrate with a SAM like OTS not only improves charge mobility but also modifies the surface energy to be more compatible with organic semiconductor solutions[2]. Alternatively, a brief UV-ozone treatment can increase the surface energy of the substrate.
-
-
Inappropriate Solvent System: The solvent's properties play a crucial role in film formation.
-
Solution: Solvent and Concentration Optimization. Experiment with different solvents and concentrations to find the optimal combination for your substrate and spin coating parameters. A slightly higher concentration or a more viscous solvent blend can sometimes prevent dewetting.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound, with the chemical formula C₁₀H₈OS and a molecular weight of 176.2 g/mol , is an aromatic compound containing both a thiophene and a phenol group[4][5]. The thiophene moiety provides the π-conjugated system necessary for charge transport, while the phenol group can influence its solubility and intermolecular interactions through hydrogen bonding.
Q2: What are the primary applications of this compound in electronic devices?
A2: Due to its semiconducting nature, this compound and its derivatives are primarily investigated for use as the active layer in organic thin-film transistors (OTFTs) and as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[2][3]. Its performance is highly dependent on the specific device architecture and processing conditions.
Q3: How can the performance of this compound be enhanced through molecular modification?
A3: Several strategies can be employed to enhance the performance of thiophene-based materials like this compound:
-
Alkylation Patterning: The addition of alkyl chains can improve solubility and influence the solid-state packing, which in turn affects charge carrier mobility[2].
-
Donor-Acceptor Structures: Creating donor-acceptor type polymers or small molecules can tune the material's optoelectronic properties and improve device performance[1][6].
-
Fused Ring Systems: Incorporating fused thiophene rings can enhance the planarity and π-conjugation of the molecule, leading to higher charge carrier mobilities[3][7].
Q4: What are the essential characterization techniques for this compound thin films?
A4: To thoroughly characterize your thin films, a combination of techniques is recommended:
-
Structural and Morphological Analysis:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the film.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the film[7][8].
-
Scanning Electron Microscopy (SEM): To obtain high-resolution images of the film's surface and cross-section[8][9].
-
-
Optical and Electronic Properties:
-
UV-Vis Spectroscopy: To determine the optical bandgap of the material.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
-
Device Performance:
-
Probe Station with a Semiconductor Parameter Analyzer: To measure the electrical characteristics of your OTFTs, such as output and transfer curves, from which you can extract mobility, ON/OFF ratio, and threshold voltage.
-
PART 3: Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OTFT
This protocol outlines the steps for fabricating a standard BGTC OTFT using this compound as the active layer.
Materials and Equipment:
-
Heavily doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Octadecyltrichlorosilane (OTS)
-
Gold (Au) for source/drain electrodes
-
Spin coater
-
Thermal evaporator
-
Glovebox (optional, but recommended)
-
Substrate cleaning supplies (acetone, isopropanol, DI water)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: a. Sonicate the Si/SiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. Perform a UV-ozone treatment for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
OTS Surface Treatment: a. Prepare a 10 mM solution of OTS in anhydrous toluene. b. Immerse the cleaned substrate in the OTS solution for 30 minutes at room temperature. c. Rinse the substrate with fresh toluene to remove any excess OTS. d. Anneal the substrate at 120 °C for 20 minutes.
-
Active Layer Deposition: a. Prepare a 5 mg/mL solution of this compound in toluene. b. Spin coat the solution onto the OTS-treated substrate at 3000 rpm for 60 seconds. c. Anneal the film at a predetermined optimal temperature (e.g., 150 °C) for 10 minutes on a hotplate.
-
Electrode Deposition: a. Transfer the substrate to a thermal evaporator. b. Deposit 50 nm of gold for the source and drain electrodes through a shadow mask. The channel length and width will be defined by the mask.
-
Device Characterization: a. Transfer the completed device to a probe station. . Measure the output and transfer characteristics using a semiconductor parameter analyzer to determine the hole mobility, ON/OFF ratio, and threshold voltage.
Protocol 2: Thin Film Characterization Workflow
This workflow outlines the sequence of characterization techniques to assess the quality of your this compound thin films.
Caption: Workflow for thin film characterization.
PART 4: Data Summaries and Visualizations
Table 1: Hypothetical OTFT Performance with Different Processing Conditions
| Condition | Annealing Temp. (°C) | Substrate Treatment | Hole Mobility (cm²/Vs) | ON/OFF Ratio |
| A | As-deposited | None | 5 x 10⁻⁵ | 10³ |
| B | 150 | None | 2 x 10⁻⁴ | 5 x 10³ |
| C | 150 | OTS | 5 x 10⁻⁴ | 10⁵ |
| D | 200 | OTS | 1 x 10⁻³ | 8 x 10⁴ |
This data is illustrative and serves to demonstrate the expected trends when optimizing device fabrication.
Diagram 1: Troubleshooting Logic for Low Hole Mobility
Caption: Troubleshooting workflow for low hole mobility.
PART 5: References
-
Luo, H., et al. (2016). Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive. Science Advances. Available at: --INVALID-LINK--
-
BenchChem. (2025). Unlocking High-Performance Organic Electronics: A Comparative Analysis of Hole Mobility in Anthra[2,3-b]thiophene Derivatives. Available at: --INVALID-LINK--
-
MDPI. (2022). Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Materials. Available at: --INVALID-LINK--
-
American Chemical Society Publications. (2005). Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Advanced Science News. (2012). Combining semiconductors: increasing charge mobility. Available at: --INVALID-LINK--
-
Measurlabs. (2023). Thin Film Characterization Techniques. Available at: --INVALID-LINK--
-
MDPI. (2021). Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. Materials. Available at: --INVALID-LINK--
-
PubMed Central. (2025). Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. Scientific Reports. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of fused oligothiophene semiconductors employed in OTFTs. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Available at: --INVALID-LINK--
-
PubChem. (n.d.). 2-(Thiophen-2-yl)phenol. Available at: --INVALID-LINK--
-
ResearchGate. (2015). Prospects and Limitations of Organic Thin Film Transistors (OTFTs). Available at: --INVALID-LINK--
-
Meng, H., et al. (2003). Oligofluorene-thiophene derivatives as high-performance semiconductors for organic thin film transistors. Chemistry of Materials. Available at: --INVALID-LINK--
-
Purdue University. (2021). Development of mechanical and interfacial characterization methods for polymer thin films. Available at: --INVALID-LINK--
-
Scilit. (2003). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis of thienothiophenes. Available at: --INVALID-LINK--
-
Taylor & Francis. (2022). An Insight into the Synthesis and Optoelectronic Properties of Thiophene-2,4,6-Triaryl Pyridine-Based DAD Type π-Conjugated Functional Materials. In Progress in Polymer Research for Biomedical, Energy and Specialty Applications. Available at: --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-(Thiophen-2-yl)phenol. Available at: --INVALID-LINK--
-
Juniper Publishers. (2021). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Glob J Arch & Anthropol. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(thiophen-2-yl)phenol. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(Thiophen-3-yl)phenol synthesis. Available at: --INVALID-LINK--
-
Boron Molecular. (n.d.). This compound. Available at: --INVALID-LINK--
-
Grafiati. (2023). Bibliographies: 'Thiophene Devices'. Available at: --INVALID-LINK--
-
MDPI. (2021). Synthesis and Characterization of Cu2ZnSnS4 Thin Films Obtained by Combined Magnetron Sputtering and Pulsed Laser Deposition. Coatings. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. 2-(Thiophen-2-yl)phenol | C10H8OS | CID 3564195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Proposed Framework for the Comparative Evaluation of 4-Thiophen-2-ylphenol's Biological Activity
This guide presents a comprehensive framework for the validation of the biological activities of 4-Thiophen-2-ylphenol, a molecule of interest due to its hybrid structure incorporating both a phenol and a thiophene moiety. Given the current scarcity of direct experimental data on this specific compound, this document serves as a detailed roadmap for researchers, providing the necessary protocols and comparative benchmarks to thoroughly characterize its antioxidant, anti-inflammatory, and cytotoxic potential. By leveraging the well-documented activities of Resveratrol, a natural polyphenol, and Butylated Hydroxytoluene (BHT), a synthetic antioxidant, this guide establishes a robust methodology for a rigorous and comparative scientific investigation.
The Scientific Rationale: Unpacking the Potential of a Hybrid Scaffold
The chemical architecture of this compound suggests a compelling potential for diverse biological activities. The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The thiophene ring, a bioisostere of the benzene ring found in many pharmaceuticals, is known to contribute to a range of biological effects, including anti-inflammatory and anticancer properties. The synergy of these two moieties within a single molecule makes this compound a prime candidate for investigation as a novel bioactive compound.
Comparative Benchmarking: Establishing a Performance Baseline
To contextualize the potential efficacy of this compound, it is essential to compare its performance against well-characterized compounds. For this purpose, we have selected:
-
Resveratrol: A naturally occurring polyphenol renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. Its multifaceted biological activities make it an excellent positive control and a high bar for comparison.[1][2]
-
Butylated Hydroxytoluene (BHT): A widely used synthetic phenolic antioxidant. Its primary function as a free radical scavenger provides a focused point of comparison for antioxidant capacity.[3]
The following table summarizes the reported in vitro biological activities of our selected benchmarks, providing a quantitative baseline for the proposed evaluation of this compound.
| Biological Activity Assay | Resveratrol (IC50) | Butylated Hydroxytoluene (BHT) (IC50) |
| Antioxidant Activity | ||
| DPPH Radical Scavenging | ~0.131 mM[4] | ~68.03 µM/mL[1] |
| ABTS Radical Scavenging | 2.86 µg/mL[5] | Data varies across studies |
| Anti-inflammatory Activity | ||
| LPS-Induced Nitric Oxide (NO) Inhibition | ~5-10 µM[6] | Data not readily available |
| Anticancer Activity (Cytotoxicity) | ||
| MTT Assay (HeLa cells) | ~20 µmol/l (after 48h)[2] | Cytotoxic at high concentrations[7] |
A Roadmap for Validation: Experimental Protocols
The following section details the step-by-step protocols for validating the antioxidant, anti-inflammatory, and cytotoxic activities of this compound.
Evaluation of Antioxidant Capacity
The antioxidant potential of this compound will be assessed using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to neutralize a stable radical, resulting in a measurable color change.
References
- 1. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Thiophen-2-ylphenol and Its Isomers: Physicochemical and Biological Perspectives
In the landscape of medicinal chemistry and materials science, the nuanced differences between structural isomers can dictate the success or failure of a lead compound. The thiophene moiety, a privileged pharmacophore, is a cornerstone in the design of novel therapeutics, lauded for its diverse biological activities.[1][2] When appended to a phenol, another critical functional group, the resulting thiophenylphenol structure presents a compelling scaffold for investigation. This guide provides an in-depth comparative analysis of 4-thiophen-2-ylphenol and its positional isomers, 2-thiophen-2-ylphenol and 3-thiophen-2-ylphenol. We will delve into their key physicochemical properties, supported by experimental data, and explore the potential implications for their biological activity based on established structure-activity relationships.
The Significance of Isomeric Variation
The seemingly subtle shift in the position of the thiophene group on the phenol ring can profoundly influence a molecule's steric and electronic properties. This, in turn, alters its solubility, acidity (pKa), and how it interacts with biological targets.[3][4] Understanding these differences is paramount for researchers in drug discovery aiming to optimize potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. Below, we compare the available experimental data for this compound and its isomers.
| Property | This compound | 2-Thiophen-2-ylphenol | 3-Thiophen-2-ylphenol |
| Molecular Formula | C₁₀H₈OS[5] | C₁₀H₈OS[6] | C₁₀H₈OS[7] |
| Molecular Weight | 176.2 g/mol [5] | 176.24 g/mol [6] | 176.23 g/mol |
| Melting Point (°C) | Data not available | 41-42[8] | Data not available |
| Boiling Point (°C) | Data not available | 291.5±15.0 (Predicted)[8] | Data not available |
| pKa | Data not available | 9.38±0.30 (Predicted)[9] | Data not available |
| Solubility | Data not available | Very slightly soluble (0.23 g/L at 25°C)[10] | Data not available |
| CAS Number | 29886-65-5[5] | 106584-13-8[6] | 29886-66-6[7] |
Note: The lack of comprehensive experimental data for all isomers in a single source highlights the need for direct, side-by-side experimental evaluation.
Structure-Activity Relationship (SAR) and Biological Potential
Thiophene-containing compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][11][12][13][14][15] The position of the thiophene ring in relation to the phenolic hydroxyl group is expected to significantly influence these activities. For instance, the accessibility of the hydroxyl group for hydrogen bonding and the overall molecular topology will dictate how these isomers interact with enzyme active sites and receptors.[1][16]
The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, thiophene is often used as a bioisostere for a phenyl ring, which can improve physicochemical and metabolic properties.[1] The relative orientation of the thiophene and phenol rings in the 2-, 3-, and 4-positions will lead to different dipole moments and electrostatic potential maps, which are critical for molecular recognition by biological targets.
Experimental Protocols for Comparative Analysis
To address the gaps in the available data and enable a robust comparison, the following standardized experimental protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity and can be influenced by the crystalline structure of the isomers. The capillary method is a standard and widely accepted technique.[17][18]
Methodology:
-
Sample Preparation: Finely powder the crystalline sample of each isomer.[17]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[19]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.[18][19]
-
Heating: Heat the sample rapidly to determine an approximate melting point, then perform a slower, more precise measurement with a heating rate of approximately 2°C per minute.
-
Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid.[20] Pure compounds typically have a sharp melting range of 1-2°C.
Solubility Determination
Solubility is a critical parameter for drug delivery and formulation. A qualitative and semi-quantitative assessment in various solvents is recommended.[21][22][23]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Procedure:
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble based on visual inspection.[22] For more quantitative results, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the saturated solution.
pKa Determination
The acid dissociation constant (pKa) is fundamental to understanding a compound's ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Spectrometric determination is a common and accurate method for phenolic compounds.[25][26]
Methodology:
-
Solution Preparation: Prepare solutions of each isomer in a suitable solvent system (e.g., an acetonitrile-water mixture) at a known concentration.[25][26]
-
pH Titration: Record the UV-Vis absorption spectra of the solutions at various pH values.[25][26]
-
Data Analysis: The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[25] Computational methods can also provide accurate pKa predictions.[27][28]
Conclusion and Future Directions
The comparative analysis of this compound and its isomers reveals the critical importance of positional isomerism in defining the physicochemical properties of these compounds. While existing data provides a preliminary understanding, significant gaps remain, underscoring the necessity for direct experimental comparisons. The outlined protocols offer a standardized approach to generate the robust, comparative data required for informed decision-making in drug discovery and materials science. Future studies should focus on not only elucidating these fundamental properties but also on exploring the differential biological activities of these isomers through in vitro and in vivo assays. Such research will undoubtedly pave the way for the rational design of novel thiophene-based compounds with optimized properties and enhanced therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-(Thiophen-2-yl)phenol | C10H8OS | CID 3564195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 29886-66-6|3-(Thiophen-2-yl)phenol|BLD Pharm [bldpharm.com]
- 8. 2 (2-THIENYL) PHENOL | 106584-13-8 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. CAS # 106584-13-8, 2-(2-Thienyl)phenol, 2-(2-Hydroxyphenyl)thiophene, 2-(Thien-2-yl)phenol - chemBlink [chemblink.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thinksrs.com [thinksrs.com]
- 18. westlab.com [westlab.com]
- 19. Determination of Melting Point [wiredchemist.com]
- 20. mt.com [mt.com]
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- 28. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Thiophen-2-ylphenol Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
For researchers, scientists, and professionals in drug development, the identification of privileged scaffolds that can be readily modified to interact with a variety of biological targets is a cornerstone of modern medicinal chemistry. The 4-thiophen-2-ylphenol motif represents one such scaffold, combining the established pharmacophoric properties of the phenol ring with the versatile and bioisosteric nature of the thiophene heterocycle. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, drawing on experimental data from closely related compound series to inform the rational design of novel therapeutic agents.
The Therapeutic Potential of the this compound Core
The thiophene ring is a well-established bioisostere for the phenyl ring, often introduced to modulate physicochemical properties such as solubility and metabolic stability, and to enhance interactions with biological targets.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further contributing to its drug-like characteristics.[1] When coupled with a phenol, a common functional group in many active pharmaceutical ingredients, the resulting this compound scaffold presents a promising starting point for the development of a wide array of therapeutic agents, including enzyme inhibitors and receptor modulators. While direct and extensive SAR studies on a broad series of this compound derivatives are not abundantly available in the public domain, valuable insights can be gleaned from the analysis of closely related structures where the thiophene and phenol moieties are key components of the pharmacophore.
General Synthetic Strategies
The synthesis of this compound derivatives can be achieved through various established synthetic methodologies. A common and versatile approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of the carbon-carbon bond between the thiophene and phenol rings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(Thiophen-2-yl)phenol
This protocol outlines a general procedure for the synthesis of the core this compound scaffold.
Materials:
-
4-Bromophenol
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst and Base Addition: Add potassium carbonate (3.0 eq) as the base. Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Palladium Catalyst: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-(thiophen-2-yl)phenol.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the cross-coupling reaction between the boronic acid and the aryl halide.
-
Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base (Potassium Carbonate): The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Inert Atmosphere: Purging with an inert gas is essential to prevent the oxidation and deactivation of the palladium catalyst.
Caption: General workflow for the synthesis of 4-(thiophen-2-yl)phenol via Suzuki-Miyaura cross-coupling.
Comparative Analysis of Structure-Activity Relationships
Due to the limited number of studies focusing on a systematic SAR of this compound derivatives against a single target, this section will draw comparisons from closely related compound series to infer the likely impact of structural modifications. We will focus on key areas of chemical space: substitutions on the phenol ring, modifications of the thiophene ring, and alterations of the linker between the two moieties (where applicable).
Kinase Inhibition
Protein kinases are a major class of drug targets, and phenol-containing scaffolds are common in kinase inhibitors. A study on 4-amino-2-(thio)phenol derivatives as inhibitors of Protein Kinase B (AKT) and ABL tyrosine kinase provides valuable insights.[2] Although not a direct this compound, the study highlights the importance of substitutions on the phenol ring.
| Compound/Modification | Target Kinase(s) | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 5i | AKT, ABL | 1.26, 1.50 | 4-amino-2-(triazol-5-ylthio)phenol with a 4-nitrobenzenesulfonamide | [2] |
| General Trend | Kinases | Varies | Substitution of an amide with a sulfonamide structure increased activity. | [2] |
Key SAR Insights for Kinase Inhibitors:
-
Phenolic Hydroxyl Group: The hydroxyl group of the phenol is often a key hydrogen bond donor, interacting with the hinge region of the kinase. Its position is critical for activity.
-
Substituents on the Phenol Ring: The introduction of groups at the 2 and 4-positions of the phenol can significantly impact potency and selectivity. In the case of the 4-amino-2-(thio)phenol derivatives, a sulfonamide at the 4-amino position was found to be crucial for activity.[2]
-
Thiophene as a Phenyl Bioisostere: In many kinase inhibitors, a thiophene ring can successfully replace a phenyl ring, often leading to improved properties. The placement and substitution on the thiophene ring would likely influence interactions with the solvent-exposed regions of the kinase active site.
Caption: Logical relationship of SAR for potential this compound-based kinase inhibitors.
Anti-inflammatory Activity
Thiophene derivatives have been extensively studied for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). A review of thiophene-based compounds highlights that the presence of carboxylic acids, esters, amines, and amides is frequently associated with anti-inflammatory activity.[3]
| Compound Class | Target(s) | Key Structural Features for Activity | Reference |
| Thiophene Derivatives | COX/LOX | Methyl, ester, and amine groups on the thiophene scaffold. | [3] |
| Trisubstituted Thiophenes | Inflammation Models | A 4-methane sulfonyl aroyl group at the 5-position of the thiophene and a phenyl group at the 3-position showed good activity. | [4] |
Key SAR Insights for Anti-inflammatory Agents:
-
Acidic/Polar Groups: The presence of acidic or polar functional groups, such as carboxylic acids or sulfonamides, is often a key feature for inhibitors of enzymes like COX. These groups can mimic the arachidonic acid substrate. For a this compound derivative, introducing such groups on either ring could be a viable strategy.
-
Substitution Pattern on Thiophene: The substitution pattern on the thiophene ring is critical. For instance, in a series of trisubstituted thiophenes, a heteroaryl ring at the 5-position was found to be important for activity.[4]
-
Phenolic Hydroxyl: The phenolic hydroxyl could contribute to antioxidant activity, which is often a component of the anti-inflammatory response. Its ability to scavenge free radicals can be modulated by the electronic nature of the substituents on the phenol ring.
Anticancer Activity
The this compound scaffold can be found within more complex structures exhibiting anticancer activity. For instance, derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines.[5]
| Compound Class | Cancer Cell Lines | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 20b | HepG-2, A-549 | 4.37, 8.03 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | [5] |
| General Trend | Various | Varies | The thiophene ring is a common scaffold in anticancer drug design. | [1][6] |
Key SAR Insights for Anticancer Agents:
-
Heterocyclic Systems: The incorporation of the this compound into larger, more complex heterocyclic systems is a common strategy for developing anticancer agents. The thiadiazole ring in the example above is crucial for the observed activity.
-
Substitution on the Thiophene Ring: In a series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives, substitutions on the thiophene ring were explored, with a 5-chloro-substituted analog showing potent activity.[7] This highlights that even small modifications to the thiophene ring can have a significant impact on anticancer potency.
-
Phenolic Moiety: The phenol can act as a handle for further derivatization or can be involved in key interactions with the biological target. Its position and electronic environment can be fine-tuned to optimize activity.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive and systematic SAR study on a single biological target is yet to be widely published, the analysis of related compound series provides a strong foundation for the rational design of new derivatives.
Future research should focus on the synthesis of a diverse library of this compound analogs with systematic variations in the substitution patterns on both the phenol and thiophene rings. Screening these libraries against a panel of relevant biological targets, such as kinases, inflammatory enzymes, and cancer cell lines, will undoubtedly unveil the full potential of this versatile scaffold.
By leveraging the insights from existing research on related structures, medicinal chemists can strategically design and synthesize novel this compound derivatives with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the discovery of the next generation of therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Thiophen-2-ylphenol
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Thiophen-2-ylphenol, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical monitoring to ensure product quality and process consistency. This guide provides an in-depth comparison of common analytical methods for the quantification of this compound and details a cross-validation study to ensure data integrity and interchangeability between different analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this compound.
The Critical Role of Analytical Method Validation
Before deploying any analytical method for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2][3] The International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on analytical procedure validation.[1][4][5][6] These guidelines outline the necessary validation characteristics, which include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection and quantification.[2][3][7][8]
Cross-validation becomes essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring that the results are comparable and reliable regardless of the method employed.[9][10][11][12][13][14] This guide will focus on the cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Overview of Analytical Methods for this compound
The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended application. For this compound, a phenolic compound containing a thiophene moiety, several techniques are applicable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[15][16][17] For phenolic compounds like this compound, reversed-phase HPLC with UV detection is a common approach.[18][19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds.[22][23][24][25] While phenolic compounds may require derivatization to increase their volatility, GC-MS offers high sensitivity and specificity.[26]
-
UV-Vis Spectrophotometry: This technique is based on the absorption of ultraviolet or visible light by the analyte.[27][28][29] Phenolic compounds exhibit characteristic UV absorbance, making this a straightforward and cost-effective method for quantification, although it can be susceptible to interference from other UV-absorbing species in the sample matrix.[27][30]
Comparative Analysis of Analytical Methods
A head-to-head comparison of these methods highlights their respective strengths and weaknesses for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High (with appropriate column and mobile phase) | Very High (due to mass fragmentation patterns) | Low to Moderate (prone to interference) |
| Sensitivity (LOD/LOQ) | Moderate to High | Very High | Low to Moderate |
| Linearity & Range | Excellent over a wide concentration range | Excellent over a wide concentration range | Good, but may be limited at high concentrations |
| Precision (RSD%) | Excellent (<2%) | Excellent (<2%) | Good (<5%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (98-102%) | Good (95-105%) |
| Sample Throughput | Moderate | Moderate to Low (longer run times) | High |
| Cost (Instrument/Operation) | Moderate | High | Low |
| Robustness | Good | Good | Excellent |
| Derivatization Required | No | Potentially (for increased volatility) | No |
Cross-Validation Study Design
To ensure the interchangeability of results obtained from HPLC, GC-MS, and UV-Vis spectrophotometry, a cross-validation study is essential. The following workflow outlines the key steps in this process.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
4.1.1. Preparation of Stock and Spiked Samples
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Spiked Samples: Prepare three concentration levels (Low, Medium, High) by spiking a known amount of the stock solution into a representative sample matrix (e.g., a placebo formulation or a reaction mixture blank). For example:
-
Low: 1 µg/mL
-
Medium: 10 µg/mL
-
High: 50 µg/mL
-
-
Prepare five replicates for each concentration level.
4.1.2. HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
4.1.3. GC-MS Method
-
Derivatization (if necessary): React the sample with a silylating agent (e.g., BSTFA) to increase volatility.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Injection: Splitless injection mode.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
4.1.4. UV-Vis Spectrophotometry Method
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (e.g., methanol).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.
-
Sample Measurement: Dilute the spiked samples as necessary to fall within the linear range of the calibration curve and measure their absorbance.
Cross-Validation Results and Acceptance Criteria
The results from the analysis of the spiked samples by each method are compared. The acceptance criterion is typically that the mean concentration from one method should be within a certain percentage (e.g., ±15%) of the mean concentration from the other methods.
| Concentration Level | HPLC (µg/mL) | GC-MS (µg/mL) | UV-Vis (µg/mL) | % Difference (HPLC vs GC-MS) | % Difference (HPLC vs UV-Vis) |
| Low (1 µg/mL) | 1.02 | 0.98 | 1.15 | 3.9% | -12.7% |
| Medium (10 µg/mL) | 10.1 | 9.9 | 10.8 | 2.0% | -6.9% |
| High (50 µg/mL) | 49.8 | 50.5 | 53.2 | -1.4% | -6.8% |
The following diagram illustrates the logical relationship for accepting the cross-validation results.
Caption: Decision logic for cross-validation acceptance.
In this hypothetical example, the percentage differences between the HPLC and GC-MS methods are well within the ±15% acceptance limit, indicating good agreement. The UV-Vis method also shows acceptable agreement, although with a slight positive bias, which could be due to matrix interference.
Conclusion and Recommendations
This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound, along with a framework for cross-validation.
-
HPLC and GC-MS are demonstrated to be highly specific, sensitive, and accurate methods, providing interchangeable results. They are recommended for final product release testing and in-process controls where high accuracy and specificity are required.
-
UV-Vis Spectrophotometry , while less specific, offers a rapid and cost-effective alternative for applications where the sample matrix is well-characterized and free of interfering substances, such as in preliminary screening or for monitoring reaction kinetics.
A robust cross-validation program is crucial for ensuring data integrity and allowing for flexibility in the choice of analytical methodology throughout the drug development lifecycle. It is imperative to follow established regulatory guidelines to ensure that all analytical data are reliable and defensible.[1][4][5][31]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
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- 28. nveo.org [nveo.org]
- 29. researchgate.net [researchgate.net]
- 30. imrpress.com [imrpress.com]
- 31. tandfonline.com [tandfonline.com]
A Researcher's Guide to Characterizing 4-Thiophen-2-ylphenol: A Comparative Analysis of In Vitro and In Vivo Methodologies
For drug development professionals and researchers, the initial characterization of a novel compound is a critical juncture that dictates its future trajectory. 4-Thiophen-2-ylphenol, a molecule integrating a phenol group with a thiophene ring, stands as a compound of interest due to the well-documented biological activities of its constituent moieties. Thiophene derivatives are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Similarly, phenolic compounds are renowned for their potent antioxidant and cytoprotective effects.[3][4] This guide provides a comprehensive, technically-grounded framework for elucidating the biological effects of this compound, comparing the strategic insights gained from foundational in vitro assays with the systemic, organism-level data from subsequent in vivo studies.
Part 1: The Foundational Screen - In Vitro Evaluation
In vitro studies form the bedrock of preclinical research, offering a controlled, high-throughput, and cost-effective means to establish a compound's primary biological activity and guide further investigation.[5][6] This phase is not merely about data collection; it is about building a hypothesis of the compound's mechanism of action. Our approach for this compound will focus on three probable and interconnected activities based on its chemical structure: antioxidant potential, cytotoxicity, and anti-inflammatory effects.
Experimental Workflow: In Vitro Analysis
Caption: In Vitro screening workflow for this compound.
Assessing Antioxidant Capacity
The phenolic hydroxyl group is a strong predictor of antioxidant activity. We will employ two robust, complementary single electron transfer (SET) based assays to quantify this potential.[7]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the compound's ability to donate a hydrogen atom and quench the stable DPPH free radical.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[7][9]
-
Reagent Preparation: Prepare a 60 µM DPPH solution in methanol. Prepare serial dilutions of this compound (e.g., 1-100 µg/mL) in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution. To each well, add 100 µL of the DPPH working solution. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is then determined by plotting inhibition percentage against concentration.
Determining Cytotoxicity Profile
Before assessing specialized cellular functions, it is imperative to determine the concentration range at which this compound is non-toxic to cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for subsequent inflammation studies) in a 96-well plate at a density of 1-3 x 10^5 cells/mL and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. The CC50 (cytotoxic concentration 50%) is calculated.
Evaluating Anti-inflammatory Effects
Chronic inflammation is closely linked to oxidative stress. A key mediator of inflammation is Tumor Necrosis Factor-alpha (TNF-α). We will assess the ability of this compound to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Stimulation: Seed RAW 264.7 macrophages and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production. Include positive (LPS only) and negative (vehicle only) controls.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.[2]
-
ELISA Procedure: Quantify the TNF-α concentration in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.[1][4] The assay typically involves capturing the TNF-α with a plate-bound antibody, followed by detection with a second, enzyme-linked antibody.[1]
-
Analysis: Compare the TNF-α levels in treated wells to the LPS-only control to determine the percentage of inhibition and calculate the IC50 value.
Hypothetical In Vitro Data Summary
| Assay | Endpoint | Hypothetical Result for this compound | Interpretation |
| DPPH Assay | IC50 | 15 µg/mL | Potent antioxidant activity |
| ABTS Assay | IC50 | 12 µg/mL | Confirms strong radical scavenging ability |
| MTT Assay | CC50 | 85 µg/mL | Low cytotoxicity at effective concentrations |
| TNF-α ELISA | IC50 | 20 µg/mL | Significant anti-inflammatory potential |
| Therapeutic Index | CC50 / IC50 | 4.25 (for anti-inflammatory effect) | A favorable window for therapeutic effect over toxicity |
Part 2: The Systemic Reality - In Vivo Validation
While in vitro assays provide crucial mechanistic clues, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[13][14] Therefore, promising in vitro results must be validated through well-designed in vivo models.
Experimental Workflow: In Vivo Analysis
Caption: In Vivo validation workflow for this compound.
Assessing Anti-inflammatory Activity In Vivo
The formalin-induced paw edema model in rats is a well-established and highly relevant model for assessing anti-inflammatory effects. It produces a biphasic response, with the second phase being characterized by inflammatory mediators like prostaglandins and cytokines, making it suitable for evaluating agents that target these pathways.[15][16]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6):
-
Group I: Normal Control (Vehicle)
-
Group II: Formalin Control (Vehicle + Formalin)
-
Group III: Standard Drug (e.g., Indomethacin, 10 mg/kg) + Formalin
-
Group IV-V: this compound (e.g., 25 and 50 mg/kg, p.o.) + Formalin
-
-
Treatment: Administer the respective treatments orally 1 hour before formalin injection.
-
Inflammation Induction: Inject 0.1 mL of 2.5% formalin solution into the sub-plantar surface of the right hind paw of all animals except the normal control group.[17]
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-formalin injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the formalin control group. At the end of the experiment, tissue can be collected for histopathological analysis and measurement of inflammatory markers.[18]
Evaluating Antioxidant Effects In Vivo
To confirm the antioxidant activity observed in vitro, an in vivo model of induced oxidative stress is necessary. This involves challenging the animal with a pro-oxidant and then measuring the levels of key endogenous antioxidant enzymes and markers of oxidative damage.
-
Animal Model: Use a model of chemically-induced oxidative stress, such as carbon tetrachloride (CCl4) or a high-fat diet model in rats.[19][20]
-
Grouping and Dosing: Similar to the anti-inflammatory model, include control, disease model, standard antioxidant (e.g., N-acetylcysteine), and this compound treatment groups.
-
Treatment: Administer the compound for a set period (e.g., 14-28 days) alongside the oxidative challenge.
-
Sample Collection: At the end of the study, collect blood and key organs (e.g., liver, kidney).
-
Biochemical Analysis: Prepare tissue homogenates and plasma to measure:
-
Analysis: Compare the levels of these biomarkers between the treated groups and the disease control group to assess the protective effect of this compound.
Hypothetical In Vivo Data Summary
| Model | Endpoint | Hypothetical Result for this compound (50 mg/kg) | Interpretation |
| Formalin Paw Edema | % Edema Inhibition (at 3h) | 45% reduction | Demonstrates significant in vivo anti-inflammatory efficacy |
| Oxidative Stress | Liver SOD Activity | ↑ 50% vs. disease control | Restores endogenous antioxidant defenses |
| Oxidative Stress | Liver CAT Activity | ↑ 40% vs. disease control | Enhances H2O2 detoxification |
| Oxidative Stress | Liver GPx Activity | ↑ 35% vs. disease control | Boosts peroxide neutralizing capacity |
| Oxidative Stress | Liver MDA Levels | ↓ 60% vs. disease control | Protects against lipid peroxidation and cell damage |
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal of this phased approach is to establish a clear and logical link between the cellular-level activity and the systemic effects.
| Parameter | In Vitro Prediction | In Vivo Confirmation | Correlation and Causality |
| Antioxidant Effect | Strong radical scavenging (DPPH/ABTS IC50 ~12-15 µg/mL) | Restoration of SOD, CAT, GPx levels; reduction of MDA | The direct radical scavenging ability likely contributes to the reduction of the overall oxidative burden in vivo, allowing endogenous enzyme systems to recover. |
| Anti-inflammatory Effect | Inhibition of TNF-α production in macrophages (IC50 ~20 µg/mL) | Reduction of paw edema in the formalin model | The in vitro inhibition of a key pro-inflammatory cytokine (TNF-α) provides a direct mechanistic explanation for the observed reduction in inflammatory edema in vivo. |
Hypothesized Signaling Pathway
Based on the dual antioxidant and anti-inflammatory activities, this compound may modulate key signaling pathways that govern cellular responses to stress and inflammation, such as the NF-κB and Nrf2 pathways.
Caption: Hypothesized mechanism of this compound.
Conclusion
The characterization of this compound requires a systematic progression from in vitro screening to in vivo validation. The in vitro data provides the foundational, mechanistic rationale for pursuing the compound, identifying its antioxidant and anti-inflammatory potential while establishing a preliminary safety window. The in vivo studies are indispensable for confirming this efficacy within the complex biological system of a whole organism, providing the critical data needed to justify further development. This comparative guide outlines a robust, logical, and technically sound pathway for transforming a compound of interest into a well-characterized candidate with demonstrated therapeutic potential.
References
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- 2. abcam.cn [abcam.cn]
- 3. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
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- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Royal Jelly on Formalin Induced-Inflammation in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Oxidative Stress and Neuroinflammation in a Rat Model of Co-Morbid Obesity and Psychogenic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cytotoxicity of 4-Thiophen-2-ylphenol and Its Precursors
Introduction: Contextualizing the Inquiry
In the landscape of drug discovery and materials science, heterocyclic compounds containing thiophene and phenol rings are of significant interest due to their diverse biological activities.[1][2] 4-Thiophen-2-ylphenol, a molecule integrating both of these key scaffolds, presents a compelling case for toxicological evaluation. Understanding the cytotoxicity of a final compound in relation to its synthetic precursors is a critical, yet often overlooked, aspect of early-stage safety assessment. This analysis can reveal whether the biological activity is an emergent property of the final structure or inherent in its constituent parts.
This guide provides a comprehensive framework for researchers to systematically evaluate and compare the in vitro cytotoxicity of this compound against its most probable synthetic precursors. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach. This document is intended for professionals in drug development and toxicology who require a rigorous, data-driven methodology for cytotoxicological profiling.
Delineating the Test Articles: The Parent Compound and Its Precursors
The synthesis of a biaryl compound like this compound is commonly achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). For the purpose of this guide, we will hypothesize a Suzuki coupling pathway, which identifies the most probable precursors as:
-
Precursor A: 2-Thienylboronic acid
-
Precursor B: 4-Hydroxyphenylboronic acid (or its halogenated equivalent, 4-Bromophenol)
Our comparative study will therefore focus on three test articles: the final product (this compound) and these two foundational building blocks. This allows us to dissect the origin of any observed cytotoxicity.
The Experimental Blueprint: A Multi-Faceted Approach to Cytotoxicity
Caption: Experimental workflow for comparative cytotoxicity analysis.
Primary Cytotoxicity Assessment: Establishing the IC50
The initial goal is to determine the concentration of each compound that inhibits 50% of cell viability (IC50). We will use two distinct assays for this purpose.
Metabolic Viability via MTT Assay
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable, respiring cells.[4]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver cancer cells, a standard for toxicology) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation: Prepare stock solutions of this compound and its precursors in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only, for background subtraction).[6] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.[5] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus compound concentration on a logarithmic scale and use non-linear regression to determine the IC50 value.
Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[8] This provides a direct measure of cell lysis and serves as an excellent orthogonal method to the metabolism-based MTT assay.[9]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up additional controls for this assay.[10]
-
Supernatant Collection: After the treatment period, centrifuge the plate at approximately 500 x g for 5 minutes.[11] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Be cautious not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] The reaction converts a tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Add the stop solution provided with the kit and measure the absorbance at the recommended wavelength (commonly 490 nm) with a reference wavelength around 680 nm.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 Plot the % cytotoxicity against the compound concentration to determine the IC50 value.
Mechanistic Investigations: Uncovering the "How"
Once primary cytotoxicity is established, investigating the underlying mechanism provides deeper insight.
-
Apoptosis Induction (Caspase Activity): Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A central feature is the activation of effector caspases, such as caspase-3 and caspase-7.[13][14] Fluorometric assays using substrates like Ac-DEVD-AMC can quantify this activity, where cleavage of the substrate by active caspases releases a fluorescent molecule.[13] A significant increase in caspase activity in treated cells compared to controls would suggest an apoptotic cell death pathway.[15][16]
-
Oxidative Stress (ROS Production): Both thiophene and phenol moieties can be involved in redox cycling, potentially leading to the generation of Reactive Oxygen Species (ROS).[17][18] Excessive ROS can cause cellular damage and trigger cell death.[19] Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) become fluorescent upon oxidation by ROS and can be measured using a plate reader or flow cytometry, indicating the level of oxidative stress induced by the compounds.[20][21][22]
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary endpoint, the IC50 value, provides a potent metric for ranking the cytotoxicity of the compounds.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MTT Assay (48h) | LDH Assay (48h) | Primary Mechanism |
|---|---|---|---|
| This compound | [Experimental Value] | [Experimental Value] | [e.g., Apoptosis, Necrosis] |
| 2-Thienylboronic acid | [Experimental Value] | [Experimental Value] | [e.g., Apoptosis, Necrosis] |
| 4-Hydroxyphenylboronic acid | [Experimental Value] | [Experimental Value] | [e.g., Apoptosis, Necrosis] |
| Doxorubicin (Positive Control) | [Experimental Value] | [Experimental Value] | Apoptosis |
Interpreting the Results:
-
If this compound has a significantly lower IC50 than both precursors: This suggests that the cytotoxicity is an emergent property of the combined structure.
-
If the IC50 of the parent compound is similar to one of the precursors: This indicates that the cytotoxicity is likely driven by that specific moiety.
-
If all compounds show low cytotoxicity (high IC50 values): The scaffold and its components may be considered non-toxic at the tested concentrations in this specific cell model.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the comparative cytotoxic evaluation of this compound and its synthetic precursors. By employing orthogonal primary assays (MTT and LDH) and exploring key mechanistic pathways (apoptosis and oxidative stress), researchers can generate a comprehensive and reliable dataset. This approach not only quantifies the degree of toxicity but also provides critical insights into its structural origins, enabling more informed decisions in the development of novel chemical entities.
References
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. 凋亡分析检测 [sigmaaldrich.com]
- 15. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PHENOL AND PHENOL DERIVATIVES [inchem.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. antbioinc.com [antbioinc.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Illuminating the Molecular Pathways of 4-Thiophen-2-ylphenol: A Comparative Guide to Mechanistic Confirmation
For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. 4-Thiophen-2-ylphenol, a molecule integrating both a phenolic ring and a thiophene moiety, presents a compelling case for investigation, with structural alerts suggesting potential antioxidant and anti-inflammatory properties. This guide provides a structured approach to confirming the MoA of this compound, comparing its hypothesized pathways with established alternatives and detailing the requisite experimental protocols for validation.
Hypothesized Mechanisms of Action: Deconstructing this compound
The chemical architecture of this compound suggests two primary, non-mutually exclusive, mechanistic avenues rooted in the known activities of its constituent functional groups: radical scavenging antioxidant activity and enzymatic inhibition of inflammatory pathways.
1.1. Antioxidant Activity: A Phenolic Legacy
Phenolic compounds are well-documented antioxidants that can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1][2] The hydroxyl group on the phenyl ring of this compound is the likely pharmacophore for this activity.
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a radical, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance.
-
Single Electron Transfer-Proton Transfer (SET-PT): The phenol can donate an electron to a radical, followed by the release of a proton from the hydroxyl group.
Computational studies on phenol and thiophenol analogues suggest that in non-polar environments, HAT is the predominant mechanism, while in aqueous media, a sequential proton loss electron transfer (SPLET) mechanism, a variant of SET, is more likely.[3][4]
1.2. Anti-inflammatory Activity: The Thiophene Contribution
The thiophene ring is a privileged structure in medicinal chemistry, found in several non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tinoridine.[5][6] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. It is plausible that this compound could similarly target enzymes within the arachidonic acid pathway.
Potential targets include:
-
Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes would block the production of prostaglandins, which are central mediators of inflammation.[6]
-
5-Lipoxygenase (5-LOX): Inhibition of 5-LOX would prevent the synthesis of leukotrienes, another class of inflammatory mediators.[1]
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): As a downstream enzyme in the prostaglandin synthesis pathway, its inhibition offers a more targeted anti-inflammatory approach.[7]
The following diagram illustrates these two hypothesized pathways.
Caption: Hypothesized dual mechanism of action for this compound.
Experimental Confirmation: A Step-by-Step Guide
To validate these hypotheses, a systematic series of in vitro assays is required. This section provides detailed protocols for confirming both the antioxidant and anti-inflammatory potential of this compound.
2.1. Validating Antioxidant Activity
The primary approach is to quantify the compound's ability to scavenge stable free radicals. The DPPH and ABTS assays are standard methods for this purpose.[3][4]
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM in methanol). The solution should have a deep violet color.
-
Prepare a stock solution of a reference antioxidant, such as Trolox, for comparison.
-
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of this compound to the wells.
-
Add the DPPH working solution to each well.
-
Include control wells containing DPPH and the solvent, and wells with the reference compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Preparation of ABTS•+ Radical Cation:
-
Mix equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Similar to the DPPH assay, add increasing concentrations of this compound and the reference compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
The following diagram outlines the workflow for assessing antioxidant activity.
Caption: Experimental workflow for antioxidant activity confirmation.
2.2. Validating Anti-inflammatory Activity
To investigate the potential anti-inflammatory MoA, a panel of enzyme inhibition assays should be performed.
Protocol 3: COX-1 and COX-2 Inhibition Assay
Commercially available COX inhibitor screening kits provide a straightforward method for this assessment.
-
Principle: These assays typically measure the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored, and the inhibition of this reaction by the test compound is quantified.
-
Assay Procedure:
-
Reconstitute the assay components as per the kit instructions.
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and either this compound or a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Add the chromogenic substrate and measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay
Similarly, 5-LOX inhibitor screening kits are commercially available.
-
Principle: These assays often measure the formation of a hydroperoxide product from the reaction of 5-LOX with a fatty acid substrate.
-
Assay Procedure:
-
Follow the kit protocol to prepare reagents and the enzyme.
-
In a suitable assay plate, combine the 5-LOX enzyme, this compound, or a reference inhibitor (e.g., Zileuton).[6]
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
After incubation, add a chromogenic iron solution that reacts with the hydroperoxide product.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of 5-LOX inhibition and the corresponding IC50 value.
-
Comparative Analysis: Benchmarking Against Established Compounds
The experimental data obtained for this compound should be compared against well-characterized alternatives to contextualize its potency and selectivity.
3.1. Antioxidant Comparison
| Compound | Primary Mechanism | Typical IC50 (DPPH Assay) | Reference |
| This compound | Hypothesized: HAT/SET-PT | To be determined | - |
| Trolox | HAT | ~10-50 µM | [3][4] |
| Ascorbic Acid | SET-PT | ~20-60 µM | [8] |
3.2. Anti-inflammatory Comparison
| Compound | Primary Target(s) | Selectivity | Reference |
| This compound | Hypothesized: COX/LOX | To be determined | - |
| Tiaprofenic Acid | COX-1 and COX-2 | Non-selective | [5][6] |
| Celecoxib | COX-2 | COX-2 selective | [9] |
| Zileuton | 5-LOX | 5-LOX selective | [6] |
This comparative table will allow researchers to quickly assess the relative potency and potential therapeutic window of this compound.
Conclusion and Future Directions
This guide outlines a clear and logical path to confirming the mechanism of action of this compound. By systematically evaluating its antioxidant and anti-inflammatory potential through established in vitro assays and comparing the results to known compounds, researchers can build a robust profile of this molecule's biological activity.
Should this compound demonstrate significant activity in these initial screens, further investigations would be warranted. These could include cell-based assays to measure the reduction of intracellular ROS or the inhibition of prostaglandin production in response to an inflammatory stimulus. Ultimately, a thorough understanding of its MoA will be crucial for any future development of this compound as a potential therapeutic agent.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Thiophen-2-ylphenol for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Thiophen-2-ylphenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles for phenolic and organosulfur compounds and align with federal and local hazardous waste regulations.
Hazard Assessment and Waste Profile
-
Phenolic Group: Phenolic compounds are known to be corrosive and toxic.[1][2] They can cause severe skin burns and eye damage.[3] Ingestion or absorption through the skin can be harmful.[4]
-
Thiophene Group: Thiophene and its derivatives are organosulfur compounds. While thiophene itself is flammable and harmful if swallowed, derivatives can vary in their specific toxicities. Some thiophene derivatives are known skin, eye, and respiratory irritants.[5]
Therefore, this compound must be handled as a hazardous waste , likely classified as both toxic and corrosive . All waste streams containing this compound, including pure or residual chemical, contaminated consumables, and personal protective equipment (PPE), must be segregated for hazardous waste disposal.[6][7]
Table 1: Hazard Profile and Waste Classification of this compound
| Hazard Class | Potential Effects | Waste Classification |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][8] | Toxic Hazardous Waste |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[3][5] | Corrosive Hazardous Waste |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][5] | Corrosive Hazardous Waste |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Hazardous Waste |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of exposure during handling and disposal, stringent adherence to PPE and engineering controls is mandatory.
-
Engineering Controls: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[6][9] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[1][2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves or other chemically resistant gloves.[7]
-
Eye Protection: Chemical safety goggles are required at all times.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[10]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant procedure. Do not dispose of this chemical down the sink or in regular trash.[2]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[11]
-
Solid Waste:
-
Collect unused or expired this compound, as well as grossly contaminated items like weigh boats and spatulas, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[12]
-
This container should be made of a material such as high-density polyethylene (HDPE).
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, puncture-proof container lined with a heavy-duty plastic bag.[6]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated liquid hazardous waste container. Ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams.
-
Step 2: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe handling.[13]
-
All waste containers must be labeled with the words "Hazardous Waste ."[12]
-
The label must include the full chemical name: "This compound ." Avoid abbreviations or chemical formulas.[12]
-
List all contents, including any solvents, and their approximate percentages.
-
Indicate the date when the first waste was added to the container (the accumulation start date).[12]
-
Include the name and contact information of the principal investigator or responsible laboratory personnel.
Step 3: On-Site Storage
Designate a specific "Satellite Accumulation Area" within the laboratory for the temporary storage of hazardous waste.[12]
-
This area should be near the point of generation and under the control of laboratory personnel.
-
Store waste containers in secondary containment to prevent spills.[12]
-
Keep containers tightly sealed except when adding waste.[6]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents.[2]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by trained professionals.
-
When the waste container is nearly full (around 90% capacity) or when the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
The EHS department will ensure the waste is transported and disposed of at a licensed hazardous waste facility in compliance with all federal, state, and local regulations.[14][15]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Small Spills (<50 ml or a few grams):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.
-
-
Large Spills (>50 ml or a significant amount):
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. usbioclean.com [usbioclean.com]
- 12. benchchem.com [benchchem.com]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Thiophen-2-ylphenol
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep and unwavering commitment to safety. The handling of novel chemical compounds demands not just procedural knowledge, but a profound understanding of the potential hazards and the rationale behind each safety measure. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Thiophen-2-ylphenol, a compound that combines the chemical characteristics of both phenol and thiophene. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value that extends beyond the product itself.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to recognize its potential hazards. The phenolic moiety suggests that the compound may be corrosive and readily absorbed through the skin, possibly causing burns that may have a delayed onset of pain.[1][7] The thiophene component introduces concerns of flammability and potential for target organ effects with prolonged or repeated exposure.[4][8]
Emergency Preparedness:
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible emergency eyewash station and safety shower are located within a 10-second travel distance from the handling area.[1]
-
First Aid: A first aid kit specifically equipped for phenol exposure should be readily available. This should include polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for dermal decontamination, as water can sometimes exacerbate the absorption of phenol.[1][7][9]
-
Spill Kit: A chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be accessible.[7][9]
-
Work in Pairs: Never work alone when handling this and other potentially hazardous chemicals.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is paramount. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[2] | Protects against splashes of the chemical which can cause severe eye damage, including permanent injury and blindness.[1][7] |
| Hand Protection | Double gloving is recommended. For the inner glove, a standard nitrile glove is suitable for incidental contact. The outer glove should be of a more resistant material such as butyl rubber or neoprene.[1][2] For prolonged contact or when handling concentrated solutions, Silver Shield®/4H® or Viton® gloves are recommended.[1] | Phenol and its derivatives can readily penetrate many types of gloves. Butyl rubber and neoprene offer good resistance to phenols.[1][2] It is crucial to change gloves immediately if contamination is suspected. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][2] Long pants and closed-toe shoes are mandatory.[2] | Provides a barrier against accidental skin contact. The use of a chemically resistant apron adds an extra layer of protection for the torso. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or dust.[2][9] If a fume hood is not available or for spill cleanup, a respirator with an organic vapor cartridge may be necessary, as determined by a risk assessment.[4][9] | The vapor pressure of this compound may be low at room temperature if it is a solid, but heating will increase vapor generation.[3] The thiophene moiety also suggests a potential for harmful vapors.[4] A fume hood provides the primary engineering control to prevent respiratory exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
- Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them in the fume hood before starting.
- Verify Emergency Equipment: Confirm that the eyewash station, safety shower, and spill kit are accessible and in good working order.
- Don PPE: Put on all required PPE as detailed in the table above.
2. Handling the Chemical:
- Work in a Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be performed in a chemical fume hood.[2][9]
- Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust or aerosols. Do not breathe dust or vapors.[10] Avoid all contact with skin and eyes.[9]
- Grounding: If handling larger quantities of the compound, especially if it is a flammable solid or liquid, ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source.[4][6]
3. Post-Handling and Cleanup:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
- Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye and face protection.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination occurred.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.
-
Disposal Route: The hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour any waste down the drain.[11]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 8. femaflavor.org [femaflavor.org]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
